Copper(II) nitrate hydrate
Description
Significance of Copper(II) Nitrate (B79036) Hydrate (B1144303) in Inorganic and Materials Chemistry
Copper(II) nitrate hydrate serves as a crucial precursor and reagent in numerous chemical processes. Its primary application lies in its conversion to copper(II) oxide, a vital catalyst in various organic chemistry reactions. atamankimya.com In materials science, it is utilized in the synthesis of copper-based nanomaterials, which exhibit promising applications in catalysis and as antimicrobial agents. chemimpex.combiosynth.com The compound is also a key component in the preparation of "Claycop," a reagent made by adsorbing hydrated copper nitrate onto clay, which is employed in organic synthesis for reactions such as the oxidation of thiols to disulfides. wikipedia.orgthermofisher.kr
Furthermore, this compound is used in the textile industry as a mordant in dyeing and printing, in electroplating, and in the formulation of ceramic glazes and metal patinas. Its role as a catalyst extends to the oxidative coupling of 2,6-dimethylphenol (B121312), a reaction that produces a significant engineering polymer. thermofisher.krmpbio.com
Overview of Hydrate Forms and Their Structural Considerations
Copper(II) nitrate exists in several hydrated forms, each with a specific number of water molecules in its crystal structure. These hydrates are blue crystalline solids and are generally more stable and commonly used than the anhydrous form. vedantu.comsciencemadness.org The number of water molecules can vary, leading to different crystalline structures and properties.
Historical Assumptions and Revisions in Hydrate Stoichiometry (e.g., Trihydrate vs. Hemipentahydrate)
Historically, the most commonly cited hydrate was the trihydrate, Cu(NO₃)₂·3H₂O. atamankimya.com However, later X-ray structural analysis revealed that a commonly crystallized form, previously assumed to be the trihydrate, was in fact the hemipentahydrate, Cu(NO₃)₂·2.5H₂O. chemicalpapers.com In this structure, only two water molecules are directly coordinated to the copper(II) ion, while the remaining half-molecule is held in the crystal lattice by hydrogen bonds. chemicalpapers.com This discovery highlighted the importance of precise structural determination and revised the understanding of copper(II) nitrate's hydration.
Diverse Hydration States of Copper(II) Nitrate
At least five distinct hydrate forms of copper(II) nitrate have been identified and reported in scientific literature. wikipedia.org These include:
Monohydrate (Cu(NO₃)₂·H₂O)
Sesquihydrate (Cu(NO₃)₂·1.5H₂O)
Hemipentahydrate (Cu(NO₃)₂·2.5H₂O) wikipedia.org
Trihydrate (Cu(NO₃)₂·3H₂O) wikipedia.org
Hexahydrate (Cu(H₂O)₆₂) wikipedia.org
The trihydrate and hemipentahydrate are the most common forms. wikipedia.orgvedantu.com The hexahydrate is notable because all six water molecules are coordinated to the copper ion, forming an octahedral complex. wikipedia.org The trihydrate is a deep blue, deliquescent crystalline solid. atamankimya.com
Research Trajectories and Interdisciplinary Relevance
The study of this compound continues to be an active area of research with significant interdisciplinary connections. In organic synthesis, it is used in conjunction with acetic anhydride (B1165640) for the nitration of aromatic compounds, a reaction known as the Menke nitration. wikipedia.org Researchers are also exploring its catalytic properties in various organic transformations. thermofisher.krapcpure.com
In the field of materials science, the focus is on synthesizing novel coordination polymers and metal-organic frameworks (MOFs) using copper(II) nitrate as a metal source. atamankimya.com These materials have potential applications in gas storage, separation, and catalysis. The compound's use in producing brilliantly colored flames in pyrotechnics also highlights its role in applied chemistry. sciencemadness.org Furthermore, its application in agriculture as a fertilizer and fungicide demonstrates its relevance in environmental and agricultural sciences. chemimpex.com
Structure
2D Structure
Properties
IUPAC Name |
copper;dinitrate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKYLARTXWTBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH2N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571156 | |
| Record name | Copper(2+) nitrate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13778-31-9 | |
| Record name | Copper(2+) nitrate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Copper Ii Nitrate Hydrate and Derived Materials
Controlled Precipitation Techniques for Nanomaterial Fabrication
Controlled precipitation is a versatile and widely employed method for the fabrication of nanomaterials from copper(II) nitrate (B79036) precursors. This bottom-up approach involves the careful manipulation of reaction conditions to induce the nucleation and growth of nanoparticles with desired characteristics. The simplicity and scalability of precipitation methods make them attractive for producing a variety of copper-based nanostructures.
Synthesis of Copper Oxide Nanostructures from Copper(II) Nitrate Hemipentahydrate Precursors
Copper(II) nitrate hemipentahydrate (Cu(NO₃)₂·2.5H₂O) serves as a common and effective precursor for the synthesis of copper oxide (CuO) nanostructures through precipitation. sumdu.edu.uasumdu.edu.uabue.edu.egmst.edubue.edu.eg A typical synthesis involves dissolving the copper nitrate salt in a solvent, often deionized water, followed by the addition of a precipitating agent, such as sodium hydroxide (B78521) (NaOH). sumdu.edu.uasumdu.edu.ua The reaction leads to the formation of copper hydroxide (Cu(OH)₂), which upon heating, dehydrates to form CuO. ijariie.com
One straightforward approach involves dissolving copper(II) nitrate hemipentahydrate in distilled water to form a blue aqueous solution. sumdu.edu.ua The dropwise addition of NaOH solution initiates the precipitation of a blue-green gel of copper hydroxide. ijariie.com This intermediate product is then washed to remove impurities and subsequently heated to yield black CuO nanoparticles. sumdu.edu.uaijariie.com Researchers have successfully synthesized a homogeneous sponge-like porous CuO nanostructure using this method without the need for thermal treatment or surfactants. sumdu.edu.uasumdu.edu.ua The resulting material exhibited a pure and highly crystalline monoclinic CuO structure with an average grain size of approximately 23.8 nm. sumdu.edu.uasumdu.edu.ua
The versatility of the precipitation method allows for the synthesis of various CuO morphologies. For instance, by controlling the reaction parameters, researchers have produced CuO nanoparticles with different shapes and sizes from copper nitrate and copper chloride precursors. researchgate.net
| Precursor | Precipitating Agent | Key Synthesis Step | Resulting Nanostructure | Reference |
|---|---|---|---|---|
| Copper(II) nitrate hemipentahydrate | Sodium hydroxide (NaOH) | Heating of Cu(OH)₂ intermediate | Sponge-like porous CuO | sumdu.edu.uasumdu.edu.ua |
| Copper(II) nitrate trihydrate | Sodium hydroxide (NaOH) | Washing and heating of Cu(OH)₂ gel | CuO nanoparticles | ijariie.com |
| Copper(II) nitrate | - | Co-precipitation | Varying shapes and sizes of CuO | researchgate.net |
Influence of Reactant Concentrations and Reaction Parameters on Nanoparticle Morphology and Size
The morphology and size of copper oxide nanoparticles synthesized via precipitation are highly sensitive to various reaction parameters. These include the concentration of the copper nitrate precursor, the pH of the solution, and the type of solvent used. neuroquantology.commdpi.com
Studies have shown that varying the concentration of copper nitrate can influence the resulting nanoparticle characteristics. neuroquantology.com For example, in a co-precipitation method, different concentrations of cupric nitrate (0.5M, 1M, and 1.5M) were used, which, along with varying pH levels, impacted the optical properties of the synthesized CuO nanoparticles. neuroquantology.com Similarly, the concentration of reducing agents, when used, also plays a crucial role in determining the final particle size and distribution. sciopen.com
The pH of the reaction medium is another critical factor. The synthesis of CuO nanoparticles is often carried out in an alkaline medium, with the pH adjusted to specific values (e.g., 8, 10, 12) to control the precipitation process. neuroquantology.com The choice of solvent also has a significant effect. For instance, the particle size of CuO nanoparticles has been observed to decrease as the dielectric constant of the solvent decreases, with smaller particles obtained in ethanol (B145695) compared to water. mdpi.com
Furthermore, post-synthesis treatments like calcination can improve the crystallinity and purity of the CuO nanostructures. researchgate.net The interplay of these parameters allows for a degree of control over the final properties of the nanomaterials, enabling the tailoring of nanoparticles for specific applications.
| Parameter Varied | Observation | Reference |
|---|---|---|
| Copper Nitrate Concentration | Impacts optical properties of CuO nanoparticles. | neuroquantology.com |
| pH | Controlled by adding NaOH to influence precipitation. | neuroquantology.com |
| Solvent | Particle size decreases with decreasing solvent dielectric constant. | mdpi.com |
| Calcination | Improves crystallinity and purity of CuO. | researchgate.net |
Hydrothermal Synthesis Approaches for Metal Oxides and Hydroxynitrates
Hydrothermal synthesis is a powerful and versatile method for preparing a wide range of inorganic materials, including metal oxides and hydroxynitrates, from aqueous solutions under elevated temperature and pressure. This technique facilitates the crystallization of materials that are insoluble under ordinary conditions and allows for precise control over the size, morphology, and crystallinity of the products.
Preparation of Copper Hydroxynitrate (Cu₂(OH)₃NO₃) and Copper Oxide Microparticles
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) is a key precursor in the hydrothermal synthesis of both copper hydroxynitrate (Cu₂(OH)₃NO₃) and copper oxide (CuO) microparticles. dergipark.org.trscientific.netresearchgate.net The synthesis of these materials often involves reacting copper nitrate with a base, such as sodium hydroxide (NaOH) or sodium borate (B1201080) (Na₂B₄O₇·10H₂O), in a sealed Teflon-lined stainless steel autoclave. dergipark.org.trresearchgate.net
In one study, copper hydroxynitrate was synthesized by reacting copper(II) nitrate trihydrate and borax (B76245) at 180°C. dergipark.org.tr The resulting Cu₂(OH)₃NO₃ could then be calcined at 400°C to obtain the monoclinic phase of copper oxide. dergipark.org.tr Another approach for synthesizing CuO microparticles involved using copper(II) nitrate trihydrate, nitric acid (HNO₃), and NaOH as starting precursors. scientific.netresearchgate.net By adjusting the final pH of the mixed solution to 8 with NaOH and treating it at temperatures between 100-200°C for 4-6 hours, a single-phase monoclinic structure of CuO was obtained without the need for a separate calcination step. scientific.netresearchgate.net
The morphology of the resulting particles is influenced by the reaction conditions. For instance, at 200°C, grain-shaped CuO microparticles with sizes ranging from 2.94-4.06 μm were produced. researchgate.net The formation of an intermediate copper hydroxynitrate phase, Cu₂(OH)₃NO₃, has been observed during the hydrothermal synthesis of CuO, which then transforms into the final oxide product. acs.orgmdpi.com
Role of Surfactants and Co-reactants in Hydrothermal Crystallization
Surfactants and co-reactants play a crucial role in controlling the size, shape, and morphology of nanomaterials during hydrothermal synthesis. dergipark.org.trarxiv.orgresearchgate.net Surfactants, which are molecules with both hydrophilic and hydrophobic parts, can act as templates or capping agents, influencing the nucleation and growth of crystals. researchgate.net
In the hydrothermal synthesis of copper hydroxynitrate, the zwitterionic surfactant 3-(N,N-dimethyldodecylammonio) propanesulfonate (SB12) has been used. dergipark.org.tr The addition of SB12 to a reaction mixture of Cu(NO₃)₂·3H₂O and Na₂B₄O₇·10H₂O at 180°C resulted in the formation of micrometer-sized hexagonal plates of monoclinic copper hydroxynitrate. dergipark.org.tr The surfactant micelles are believed to act as nanoreactors, providing a controlled environment for crystal growth. researchgate.net
The choice of surfactant can significantly impact the final morphology of the synthesized materials. For instance, the use of different surfactants like Triton X-100 and polyvinyl alcohol (PVA) in the hydrothermal synthesis of CuO thin films led to the formation of distinct microstructures, including caddice clew, yarn ball, and cabbage slash-like morphologies. rsc.org The surfactant is often indispensable for obtaining dispersed nanocrystals. rsc.org
Co-reactants, such as borax in the synthesis of copper hydroxynitrate, also play a vital role by influencing the pH and providing the necessary chemical environment for the desired reactions to occur. dergipark.org.tr The careful selection of both surfactants and co-reactants provides a powerful tool for tailoring the properties of materials synthesized via the hydrothermal method.
| Material Synthesized | Precursors | Surfactant/Co-reactant | Key Finding | Reference |
|---|---|---|---|---|
| Copper Hydroxynitrate | Cu(NO₃)₂·3H₂O, Na₂B₄O₇·10H₂O | SB12 (zwitterionic surfactant) | Formation of micrometer-sized hexagonal plates. | dergipark.org.tr |
| CuO Thin Films | Copper Sulphate, Ammonium (B1175870) Persulphate | Triton X-100, Polyvinyl alcohol (PVA) | Formation of various microstructures (caddice clew, yarn ball, etc.). | rsc.org |
| CuS Nanocrystals | - | - | Surfactant is essential for obtaining dispersed nanocrystals. | rsc.org |
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a rapid, energy-efficient, and effective method for the preparation of various nanomaterials, including metal oxides. rsc.orgscispace.com This technique utilizes microwave irradiation to heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. rsc.orgmdpi.com The uniform heating provided by microwaves can also result in products with high purity and small particle sizes. rsc.org
Copper(II) nitrate hydrate (B1144303) is a commonly used precursor in the microwave-assisted synthesis of copper oxide (CuO) nanoparticles. mst.edubue.edu.egijariie.comnih.govelsevierpure.commst.edu The general principle involves dissolving the copper nitrate in a suitable solvent, often with a reducing agent or a precipitating agent, and then subjecting the solution to microwave irradiation.
For instance, CuO nanoparticles have been successfully synthesized using a microwave-assisted precipitation method with copper nitrate as the precursor and sodium hydroxide as a capping agent. nih.gov In another approach, a solution of copper(II) nitrate hemipentahydrate was treated with hydrazine (B178648) hydrate and then heated using microwave irradiation for a very short duration (e.g., 60 seconds) to produce CuO nanoparticles. elsevierpure.com This rapid synthesis yielded nanoparticles with sizes in the range of 25-35 nm. elsevierpure.com
The solution combustion synthesis method, when combined with microwave heating, offers a versatile route to metal oxide nanoparticles. rsc.orgsamipubco.com This process typically involves reacting a metal nitrate with a fuel, such as urea (B33335) or citric acid, in an aqueous solution. rsc.orgsamipubco.com The mixture is then heated with microwaves, leading to a self-sustained combustion reaction that produces the desired metal oxide. This method has been used to synthesize a variety of single and composite metal oxide nanomaterials. rsc.org
The parameters of the microwave synthesis, such as the power output and irradiation time, can be tuned to control the properties of the resulting nanoparticles. For example, in one study, a microwave oven with a power output of 250 W was used to heat a reaction mixture at 95°C for 20 seconds to synthesize palladium nanoparticles supported on copper oxide. mst.edu
| Precursor | Reagents | Microwave Conditions | Product | Reference |
|---|---|---|---|---|
| Copper(II) nitrate | Sodium hydroxide | - | CuO nanoparticles | nih.gov |
| Copper(II) nitrate hemipentahydrate | Hydrazine hydrate | 60 seconds | CuO nanoparticles (25-35 nm) | elsevierpure.com |
| Metal nitrates | Urea, Citric acid | - | Metal oxide nanoparticles | rsc.orgrsc.orgsamipubco.com |
| Copper(II) nitrate hemipentahydrate, Palladium nitrate | Hydrazine hydrate | 250 W, 95°C, 20 seconds | Palladium nanoparticles on copper oxide | mst.edu |
Expedited Preparation of Catalytically Active Copper Oxide Nanoparticles
The synthesis of catalytically active copper oxide (CuO) nanoparticles from copper(II) nitrate hydrate precursors is a field of active research, with several expedited methods being developed. These methods often focus on efficiency, control of particle size, and environmental considerations.
One prominent method is co-precipitation . In this technique, an aqueous solution of copper(II) nitrate trihydrate serves as the precursor. malayajournal.orgjetir.org A precipitating agent, typically a strong base like sodium hydroxide (NaOH), is added to the solution, often drop-wise, under vigorous stirring to induce the formation of copper hydroxide precipitates. malayajournal.orgjetir.org The reaction is carefully controlled, with parameters such as pH (maintained around 11) and temperature influencing the final product. malayajournal.org The resulting precipitate is then washed, dried at elevated temperatures (e.g., 100°C for 18 hours), and subsequently calcined to yield CuO nanoparticles. malayajournal.org This process is valued for its simplicity and potential for large-scale production. jetir.org
Another approach is green synthesis , which utilizes natural extracts as reducing and capping agents. For example, brown algae extracts have been successfully used to synthesize copper and copper oxide nanoparticles from copper(II) nitrate trihydrate. nih.gov In a typical procedure, an ethanolic solution of copper(II) nitrate trihydrate is mixed with the algae extract and stirred at an elevated temperature (e.g., 60°C) for an extended period. nih.gov The bioactive compounds in the extract, such as polysaccharides and polyphenols, facilitate the reduction of copper ions and stabilize the resulting nanoparticles. nih.gov This environmentally friendly method avoids the use of hazardous chemicals. nih.gov
The precursor and reaction conditions play a crucial role in determining the characteristics of the resulting nanoparticles. The choice of this compound as a starting material is common due to its high solubility in water and ethanol.
Table 1: Comparison of CuO Nanoparticle Synthesis Methods
| Method | Precursor | Reagents | Key Conditions | Outcome |
|---|---|---|---|---|
| Co-precipitation malayajournal.orgjetir.org | Copper(II) nitrate trihydrate | Sodium hydroxide (NaOH), Deionized water | pH ~11, Vigorous stirring, Drying at 100°C, Calcination | Polycrystalline monoclinic CuO nanoparticles |
Formation and Controlled Synthesis of Specific Hydrate Forms
Copper(II) nitrate can exist in several hydrated forms, with the trihydrate and hexahydrate being the most common. wikipedia.org The controlled synthesis of these specific hydrates, as well as the anhydrous form, requires precise manipulation of reaction conditions.
Hydrated copper(II) nitrate is typically prepared by reacting metallic copper or copper(II) oxide with nitric acid. youtube.comcrystalls.info The concentration of the acid and the crystallization temperature are key factors in determining which hydrate is formed.
Copper(II) Nitrate Hexahydrate (Cu(NO₃)₂·6H₂O) : This form crystallizes from aqueous solutions at temperatures below 26.4°C. sciencemadness.org It appears as blue, crystalline granules or powder. ontosight.ai
Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O) : The trihydrate is formed when crystallization occurs above 26.4°C, as the hexahydrate loses water molecules at this temperature. sciencemadness.org It presents as deep blue, deliquescent rhombic platelets. It can also be obtained by crystallizing from a weakly acidic nitric acid solution. Another method involves the reaction of copper(II) sulfate (B86663) with calcium nitrate in an aqueous solution; insoluble calcium sulfate precipitates, leaving copper(II) nitrate in the solution, which can then be crystallized. sciencemadness.org
The transition between these two hydrates is a well-defined process dependent on temperature. The hexahydrate is stable at lower temperatures, while the trihydrate is favored at slightly elevated temperatures.
Table 2: Properties of Common Copper(II) Nitrate Hydrates
| Property | Copper(II) Nitrate Trihydrate | Copper(II) Nitrate Hexahydrate |
|---|---|---|
| Formula | Cu(NO₃)₂·3H₂O | Cu(NO₃)₂·6H₂O |
| Molar Mass | 241.60 g/mol sciencemadness.org | - |
| Appearance | Deep blue rhombic platelets | Blue crystalline solid pubcompare.ai |
| Density | 2.32 g/cm³ sciencemadness.org | 2.07 g/cm³ sciencemadness.org |
| Melting Point | 114.5 °C sciencemadness.org | 26.4 °C (decomposes to trihydrate) sciencemadness.orgsciencemadness.org |
| Solubility | Very soluble in water and ethanol | Soluble in water pubcompare.ai |
The preparation of anhydrous copper(II) nitrate, Cu(NO₃)₂, is not straightforward. Attempting to dehydrate the hydrated forms by simple heating is ineffective; this process leads to decomposition, forming basic copper nitrate at around 80°C and ultimately black copper(II) oxide at 180°C. wikipedia.org
The successful synthesis of anhydrous copper(II) nitrate requires strictly water-free conditions. The established method involves the reaction of copper metal with dinitrogen tetroxide (N₂O₄) in a non-aqueous solvent, such as ethyl acetate (B1210297). sciencemadness.org
The reaction proceeds as follows: Cu + 2 N₂O₄ → Cu(NO₃)₂ + 2 NO wikipedia.org
Initially, an adduct, Cu(NO₃)₂(N₂O₄), is formed. sciencemadness.org This intermediate is then gently heated to around 80-90°C to drive off the N₂O₄, yielding the pure, blue, anhydrous copper(II) nitrate. sciencemadness.org The final product is a volatile, covalent compound that sublimes in a vacuum at 150-200°C. wikipedia.org
Structural Elucidation and Crystallographic Analysis of Copper Ii Nitrate Hydrate Species
X-ray Diffraction Studies of Hydrated Copper(II) Nitrate (B79036) Structures
X-ray diffraction has been an indispensable tool in resolving the three-dimensional structures of hydrated copper(II) nitrate compounds. Several hydrates have been identified, including a monohydrate, sesquihydrate, hemipentahydrate, trihydrate, and hexahydrate. The arrangement of water molecules and nitrate ions around the central copper(II) ion varies significantly among these different hydrated forms.
Initially often mistaken for a trihydrate, detailed X-ray structural analysis has definitively identified the correct composition as copper(II) nitrate hemipentahydrate, Cu(NO₃)₂·2.5H₂O. chemicalpapers.com This compound crystallizes in the monoclinic space group I12/c1. researchgate.net The structure reveals that not all water molecules are directly bonded to the copper(II) ion; some are incorporated into the crystal lattice through hydrogen bonds. chemicalpapers.com
Recent studies have provided precise lattice parameters for Cu(NO₃)₂·2.5H₂O, which are essential for a complete crystallographic description.
Interactive Table: Crystallographic Data for Copper(II) Nitrate Hemipentahydrate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | I12/c1 |
| a (Å) | 16.1 |
| b (Å) | 4.9 |
| c (Å) | 15.8 |
| β (°) | 92.9 |
| Formula Units (Z) | 8 |
| Note: Data obtained at approximately 3 K. researchgate.net |
The coordination geometry around the copper(II) ion in its hydrated nitrate salts is a subject of considerable interest, largely due to the Jahn-Teller effect expected for a d⁹ metal ion. In the case of Cu(NO₃)₂·2.5H₂O, the copper(II) ion is coordinated by two water molecules and oxygen atoms from the nitrate groups. chemicalpapers.com Specifically, the copper(II) center binds to two water molecules and two nitrate oxygens in its equatorial plane, with Cu-O bond distances of approximately 1.959 Å and 1.986 Å, respectively. nih.gov Additionally, there are longer, axial interactions with other nitrate oxygens at distances of about 2.391 Å and 2.66 Å. nih.gov This results in a distorted octahedral or square pyramidal coordination environment. researchgate.netnih.gov
In contrast, the hexahydrate, Cu(H₂O)₆₂, presents a unique case where the Cu-O distances are nearly equal, which is uncharacteristic for octahedral Cu(II) complexes. This is attributed to strong hydrogen bonding that restricts the elasticity of the Cu-O bonds.
Hydrogen bonding plays a critical role in stabilizing the crystal structures of hydrated copper(II) nitrates. researchgate.netacs.org In Cu(NO₃)₂·2.5H₂O, only two of the water molecules are directly coordinated to the copper ion. The remaining half-molecule of water is held within the lattice solely by hydrogen bonds, linking different components of the structure. chemicalpapers.com These extensive networks of hydrogen bonds, involving both the coordinated and uncoordinated water molecules and the nitrate anions, create a complex three-dimensional architecture. researchgate.netacs.orgnih.gov The stability of the crystal framework is highly dependent on these interactions; the loss of coordinated water molecules can lead to the collapse of the hydrogen-bonding network and subsequent structural transformations. researchgate.netacs.org
The nitrate group in copper(II) nitrate hydrates exhibits versatile behavior, acting as both a coordinating ligand and a charge-balancing counterion. chemicalpapers.comnih.gov In Cu(NO₃)₂·2.5H₂O, the nitrate ions are directly involved in the primary coordination sphere of the copper(II) ion. They can coordinate in a monodentate fashion, where only one oxygen atom bonds to the copper center. tandfonline.com The nitrate groups also participate in the extensive hydrogen-bonding network, further solidifying the crystal structure. researchgate.netacs.org In other complexes, nitrate anions may reside in the secondary coordination sphere, not directly bonded to the metal but interacting through hydrogen bonds. tandfonline.com
Crystallographic Characterization of Anhydrous Copper(II) Nitrate Polymorphs
Anhydrous copper(II) nitrate, Cu(NO₃)₂, exists in at least two polymorphic forms, α-Cu(NO₃)₂ and β-Cu(NO₃)₂. These polymorphs are distinct from the hydrated species and possess unique crystal structures. wikipedia.org
Both the α and β polymorphs of anhydrous copper(II) nitrate are characterized as three-dimensional coordination polymers. wikipedia.org This means they form extended networks of copper centers linked by nitrate groups.
α-Cu(NO₃)₂ : The alpha form features a single type of copper environment. wikipedia.org The coordination is described as [4+1], indicating four shorter, stronger bonds and one longer, weaker bond, creating a square pyramidal geometry.
β-Cu(NO₃)₂ : The beta form is more complex, with two different copper centers. One copper ion exhibits a [4+1] coordination similar to the alpha form, while the other is in a square planar environment. wikipedia.org
These polymeric structures are a consequence of the nitrate group's ability to bridge between multiple copper centers, leading to the formation of infinite chains that are further interconnected to create the 3D network.
Distinct Copper(II) Coordination Geometries in Polymorphs ([4+1] and Square Planar)
The structural diversity of copper(II) nitrate is evident in its anhydrous polymorphs, which exhibit distinct coordination environments around the copper(II) center. Two primary polymorphs, α-Cu(NO₃)₂ and β-Cu(NO₃)₂, are three-dimensional coordination polymers composed of infinite chains of copper(II) ions and nitrate groups. wikipedia.orgatamankimya.com The key difference between these forms lies in the coordination geometry of the copper atoms. wikipedia.org
In the α-polymorph, there is a single, uniform coordination environment for the Cu(II) ions, described as a [4+1] coordination. wikipedia.orgatamankimya.com This geometry, also known as square pyramidal, features four shorter, stronger bonds in a plane and one longer, weaker axial bond. A similar [4+1] coordination is observed in the nitromethane (B149229) solvate of copper(II) nitrate, which displays four short Cu-O bonds at approximately 200 pm and one longer axial bond at 240 pm. wikipedia.orgatamankimya.com
The β-polymorph presents a more complex structure containing two different copper centers. wikipedia.orgatamankimya.com One of these centers adopts the same [4+1] square pyramidal geometry found in the alpha form. wikipedia.org The second copper center, however, is characterized by a square planar coordination. wikipedia.org This arrangement involves the copper(II) ion bonded to four ligands in the same plane. The presence of both [4+1] and square planar geometries within a single polymorph highlights the coordinative flexibility of the Cu(II) ion, which is influenced by its d⁹ electronic configuration. wikipedia.orgrsc.org
| Polymorph | Copper Center(s) | Coordination Geometry | Description |
|---|---|---|---|
| α-Cu(NO₃)₂ | One | [4+1] (Square Pyramidal) | Features four short equatorial bonds and one long axial bond. wikipedia.orgatamankimya.com |
| β-Cu(NO₃)₂ | First Center | [4+1] (Square Pyramidal) | Identical geometry to the alpha polymorph. wikipedia.org |
| Second Center | Square Planar | Four coordinate, with all bonds in a single plane. wikipedia.orgmaterialsproject.org |
Advanced Structural Analysis Techniques
Hirshfeld Surface Analysis in Related Copper(II) Complexes
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov This method maps the electron distribution of a molecule in a crystal, providing detailed insights into close contacts and packing modes. nih.gov For copper(II) complexes, Hirshfeld analysis is instrumental in understanding the nature and relative importance of non-covalent interactions, such as hydrogen bonds, which stabilize the crystal structure. nih.govbohrium.com
In studies of various mixed-ligand copper(II) complexes, Hirshfeld analysis has revealed the dominant role of specific interactions. For instance, in a copper(II) complex containing 3-methylbenzoate (B1238549) and 2,2'-bipyridine (B1663995) ligands, the analysis showed that H···H contacts accounted for the largest percentage (56.8%) of interactions, followed by H···C/C···H (21.7%) and H···O/O···H (13.7%) contacts. nih.goviucr.org Similarly, for two macrocyclic copper(II) complexes, H···H and O···H interactions were identified as the main intermolecular forces governing the crystal packing. bohrium.com This technique provides a quantitative breakdown of the forces, such as O-H···O, N-H···O, and C-H···π interactions, that create the three-dimensional supramolecular architecture. nih.gov
Coordination Chemistry of Copper Ii in Nitrate Hydrate Environments
Hydration Sphere Dynamics and Structure of Solvated Copper(II) Ions in Solution
The structure of the hydrated copper(II) ion in aqueous solution has been a topic of extensive debate. nih.gov For a long time, it was presumed to be a simple six-coordinate, or hexaaqua, complex, [Cu(H₂O)₆]²⁺, based on the structures observed in many solid-state crystals. nih.gov However, numerous studies have shown that the structure in solution is far more nuanced, involving a dynamic interplay of different coordination species. acs.orgresearchgate.net
Advanced spectroscopic techniques are crucial for elucidating the local structure of ions in solution. X-ray Absorption Spectroscopy (XAS), which includes both Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near-Edge Structure (XANES), has been particularly informative in studying the hydrated copper(II) ion. nih.govnih.gov
EXAFS (Extended X-ray Absorption Fine Structure): This technique provides information about the local atomic environment around a specific element, in this case, copper. It can determine the distances to neighboring atoms (bond lengths), the number of these neighbors (coordination number), and the degree of disorder. nih.govrsc.org EXAFS studies on aqueous copper(II) solutions have been instrumental in demonstrating the distorted nature of the hydration shell. acs.orgnih.gov For instance, a 2020 EXAFS study determined that the best fit for the hydrated copper(II) ion involves four equatorial oxygen atoms at a distance of 1.956 Å and two distinct axial oxygen atoms at approximately 2.14 Å and 2.32 Å. nih.govacs.org
XANES (X-ray Absorption Near-Edge Structure): The XANES region of the spectrum is sensitive to the three-dimensional geometry and electronic state of the absorbing atom. nih.gov Analysis of XANES spectra, often in conjunction with multiple scattering calculations (like MXAN), can provide details on coordination angles and symmetry. nih.gov Combined EXAFS and MXAN analyses have suggested that the dominant species for Cu(II) in aqueous solution is an axially elongated square pyramidal [Cu(H₂O)₅]²⁺, rather than a six-coordinate octahedral complex. nih.gov These studies have also provided evidence for a noncentrosymmetric environment for the copper(II) ion in solution. nih.govacs.org
The table below summarizes findings from various X-ray absorption spectroscopy studies on hydrated copper(II) ions.
| Technique | Proposed Structure/Coordination | Equatorial Cu-O Distance (Å) | Axial Cu-O Distance(s) (Å) | Source(s) |
| EXAFS/LAXS | Jahn-Teller elongated octahedron | 1.95(1) | 2.29(3) | rsc.org |
| EXAFS | Noncentrosymmetric distorted octahedron | 1.956(3) | 2.14(2) and 2.32(2) | nih.govacs.org |
| EXAFS/MXAN | Axially elongated square pyramid [Cu(H₂O)₅]²⁺ | ~1.95 | ~2.18 to ~2.23 | nih.gov |
The Cu(II) ion has a d⁹ electronic configuration. In an ideal octahedral field, the two highest energy e₉ orbitals are degenerate and contain three electrons. libretexts.org This arrangement is electronically unstable. researchgate.net To achieve a more stable state, the complex distorts, typically via a tetragonal elongation. libretexts.orgresearchgate.net This distortion involves lengthening the two axial metal-ligand bonds (along the z-axis) and shortening the four equatorial bonds (in the x-y plane). libretexts.org This removes the degeneracy of the e₉ orbitals and lowers the total energy of the complex. libretexts.org
In the case of [Cu(H₂O)₆]²⁺, this distortion is significant. The four shorter equatorial Cu-O bonds are typically measured at around 1.95–1.96 Å, while the two elongated axial Cu-O bonds are much longer, around 2.27–2.38 Å. rsc.orglibretexts.orgwikipedia.org This effect is readily observed in the crystal structures of many copper(II) compounds and is a defining feature of its coordination chemistry. wikipedia.org
A centrosymmetric molecule possesses a center of inversion, meaning that for every atom, there is an identical atom at the same distance on the opposite side of the center. A regular Jahn-Teller distorted octahedron, with two equally elongated axial bonds, would be centrosymmetric. However, compelling evidence suggests that the hydrated copper(II) ion in aqueous solution lacks this center of symmetry. nih.govacs.org
Linear Electric Field EPR: Early indications of a noncentrosymmetric structure came from linear electric field EPR studies. nih.govacs.org
Solid-State Structures: This observation in solution is consistent with findings in solid-state crystal structures. Many compounds containing [Cu(H₂O)₆]²⁺ ions crystallize in noncentrosymmetric space groups. acs.orgresearchgate.netslu.se Even in cases where they crystallize in centrosymmetric space groups, the copper atom itself is often not located at the center of symmetry. nih.govslu.se
This evidence points to a hydrated copper(II) complex in solution that is more accurately described as a noncentrosymmetric, distorted octahedron rather than a regular, centrosymmetric one. acs.orgresearchgate.net
The hydration shell of the Cu(II) ion is highly dynamic. Instead of a single, static structure, the solvated ion likely exists as an equilibrium mixture of different coordination species. acs.orgresearchgate.net This dynamic equilibrium has been proposed to involve four-, five-, and six-coordinate complexes. acs.orgresearchgate.netslu.se
Five-Coordinate Dominance: Several experimental and theoretical studies suggest that a five-coordinate, square-pyramidal [Cu(H₂O)₅]²⁺ species is a major, if not the most stable, component in aqueous solution. nih.govnih.gov Some simulations indicate that this five-coordinate complex can undergo frequent transformations between square pyramidal and trigonal bipyramidal geometries. nih.gov
Equilibrium with Six-Coordinate Species: Molecular dynamics simulations have characterized the equilibrium between five- and six-coordinate structures. acs.org One study found that a hexa-hydrated species was present for about 55% of the simulation time, while a penta-hydrated species was present for 43%. acs.org
Role of Four-Coordinate Species: While less dominant, the potential for four-coordinate species to exist in this equilibrium is also recognized. researchgate.netnih.gov Studies on [Cu(H₂O)ₙ]²⁺ clusters have found that while isomers with fourfold coordination are possible, their probability is low at higher temperatures. nih.gov
The debate over the precise nature and population of these species continues, but it is clear that the coordination environment of the aqueous Cu(II) ion is a fluxional equilibrium rather than a fixed structure. acs.orgslu.se
Ligand Coordination Modes of the Nitrate (B79036) Anion
The nitrate anion (NO₃⁻) is a versatile ligand that can coordinate to metal centers in several ways. The most common modes are unidentate, where one oxygen atom binds to the metal, and bidentate, where two oxygen atoms from the same nitrate group bind to the metal. wikipedia.org
Beyond simple coordination to a single metal center, the nitrate anion can also act as a bridging ligand, linking two or more metal ions. This bridging capability allows for the formation of polynuclear or polymeric structures. While terminal (non-bridging) coordination is more common for nitrate groups, bridging modes are also observed. researchgate.net
In some dinuclear copper(II) complexes, nitrate anions have been shown to link the copper centers. For example, in a complex involving a 3,6-bis(imidazolyl)pyridazine (bimpydz) bridging ligand, two axially coordinated nitrate anions link the dinuclear [{Cu(dien)}₂(µ-bimpydz)]⁴⁺ units to form extended chains. rsc.org In another remarkable structure, three nitrate anions were found to be bridged by two protonated bridgehead nitrogen atoms within an azacryptand, a mode that topologically mimics the bridging of anions between two metal ions in classical coordination complexes. nih.govrsc.org This demonstrates the nitrate ion's ability to participate in complex supramolecular and coordination architectures.
Influence of Nitrate Ligand Coordination on Intracomplex Redox Processes
The manner in which a nitrate ligand coordinates to a copper(II) center can profoundly influence the redox behavior of the complex. The nitrate ion can act as a monodentate or bidentate ligand, and its coordination mode can affect the electron density at the copper center, thereby altering its reduction potential.
In some copper(II) complexes, the nitrate ligand is directly involved in redox processes. For instance, in the complex [Cu(bbtmp)(NO₃)]NO₃, the copper(II) center possesses a nearly perfect square planar coordination geometry. nih.gov This specific arrangement involves the nitrogen atoms of the bbtmp ligand and an oxygen atom from a nitrate ion. nih.gov The electrochemical behavior of such complexes reveals that the stereochemical reorganizations that accompany redox changes are closely tied to the coordination environment. nih.gov
The reduction of nitrate and nitrite (B80452) at copper(II) sites is a process of considerable interest, particularly for environmental applications. nih.govfigshare.com The initial coordination of the nitrate anion to the copper(II) center is a critical first step in its reduction. nih.govfigshare.comacs.org For example, the reduction of nitrate to nitric oxide (NO) is facilitated by the initial binding of the nitrate anion at a [(mC)CuII]2+ cryptate. nih.govfigshare.comacs.org This initial coordination is crucial for the subsequent hydrazine-mediated reduction of nitrate. nih.govacs.org In contrast, a similar copper(II) complex lacking the specific second-coordination-sphere interactions fails to bind nitrate and, consequently, cannot facilitate its reduction. nih.govacs.org This highlights the critical role of the ligand environment in dictating the redox activity of the copper center towards nitrate.
The nature of the ligands surrounding the copper ion also influences the redox potential of the Cu(II)/Cu(I) couple. researchgate.net This, in turn, affects the ease with which the complex can participate in electron transfer reactions. The steric and electronic properties of the ligands can either stabilize or destabilize the copper(II) oxidation state, thereby influencing the thermodynamics of the redox process. icm.edu.pl
Second-Coordination-Sphere Interactions in Copper(II) Nitrate Systems
The environment surrounding the primary coordination sphere, known as the second coordination sphere, plays a crucial role in the chemistry of copper(II) nitrate complexes. Noncovalent interactions within this sphere can significantly influence anion binding and the subsequent reactivity of the complex.
Noncovalent interactions, such as hydrogen bonding (NH···O, CH···O) and anion···π interactions, are vital for the binding of anions like nitrate. nih.govfigshare.comacs.org In certain copper(II) cryptates, the binding of the nitrate anion is facilitated by a combination of these noncovalent interactions and direct metal-ligand coordination. nih.govfigshare.comacs.org These interactions help to position the nitrate ion favorably for subsequent reactions.
The second coordination sphere has a direct impact on the reduction pathways of nitrate and nitrite. The presence of hydrogen-bonding moieties in the secondary coordination sphere can facilitate the protonation steps required for nitrite reduction. rsc.org For instance, in biomimetic copper complexes designed to mimic nitrite reductase enzymes, a pendant propan-1-ol group that can form hydrogen bonds enhances catalytic activity. rsc.org
Furthermore, the absence of specific second-coordination-sphere interactions can completely inhibit the reduction of nitrate. nih.govacs.org A copper(II) complex with a [(Bz₃Tren)CuII]²⁺ coordination motif, which lacks these interactions, is unable to bind nitrate and therefore cannot mediate its reduction by hydrazine (B178648). nih.govacs.org In contrast, the same complex can bind and reduce nitrite, indicating that the second coordination sphere's influence is specific to the anion. nih.govacs.org This demonstrates that the outer coordination environment can selectively control the reactivity of the copper center towards different oxoanions.
Formation and Characterization of Mixed-Ligand Copper(II) Complexes
Copper(II) nitrate readily forms mixed-ligand complexes with a variety of organic ligands. These complexes often exhibit interesting structural features and reactivity. The formation of these complexes typically involves the partial or complete displacement of the coordinated water or nitrate ions by the incoming ligand.
For example, the reaction of copper(II) nitrate with bis(pyrazol-1-yl)propane or bis[2-(pyrazol-1-yl)ethyl]ether ligands leads to the formation of complexes where the nitrate ions can coordinate in a bidentate fashion. rsc.org Subsequent reaction with 2,2′-bipyridyl can displace one of the nitrate ions to the outer sphere, resulting in a mixed-ligand complex. rsc.org
Similarly, mixed-ligand complexes of copper(II) have been synthesized with maltol (B134687) and various polypyridyl ligands. acs.org X-ray crystallography of these complexes reveals distorted square-pyramidal structures where the polypyridyl ligand and maltol occupy the equatorial positions, and a water molecule or a nitrate anion occupies the axial position. acs.org
The synthesis of mixed-ligand copper(II) complexes containing nicotinamide (B372718) and other ligands like oxalate (B1200264) has also been reported. researchgate.netcolab.ws The characterization of these complexes is typically carried out using a combination of spectroscopic techniques (UV-Vis, FT-IR, EPR), magnetic measurements, and single-crystal X-ray diffraction to elucidate their structure and coordination environment. acs.orgresearchgate.netmdpi.com
Below is a table summarizing some key characteristics of mixed-ligand copper(II) nitrate complexes.
| Complex | Ligands | Coordination Geometry | Key Feature | Reference |
| [Cu(bzac)(phen)NO₃]·H₂O | benzoylacetonate, 1,10-phenanthroline, nitrate, water | Mononuclear, distorted square-pyramidal | Nitrate coordinates in the apical position. mdpi.com | mdpi.com |
| bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]etherdinitratocopper | bis(pyrazole) ligand, nitrate | Hepta-coordinated | Both nitrate ions are coordinated in a bidentate fashion. rsc.org | rsc.org |
| [Cu(L)(maltol)]NO₃ (L = bpy, phen) | 2,2'-bipyridine (B1663995) or 1,10-phenanthroline, maltol, nitrate | Distorted square-pyramidal | Nitrate anion in the axial position. acs.org | acs.org |
| [Cu(bbtmp)(NO₃)]NO₃ | 2,6-bis(benzimidazol-2'-ylthiomethyl)pyridine, nitrate | Square planar | One nitrate ion is coordinated. nih.gov | nih.gov |
Thermal Decomposition Mechanisms and Kinetics of Copper Ii Nitrate Hydrate
Multi-Stage Decomposition Pathways to Copper Oxides
The thermal degradation of hydrated copper(II) nitrate (B79036), most commonly found as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), is not a single-step event but rather a sequence of overlapping reactions. researchgate.netresearchgate.net
The initial stage of decomposition primarily involves deaquation , the loss of water of crystallization. researchgate.netyoutube.com This process typically begins at temperatures around 80-100°C. researchgate.net As heating continues, the hydrated salt may appear to melt as it dissolves in its own water of crystallization before significant decomposition occurs. youtube.comtib-chemicals.com
Following or overlapping with the later stages of dehydration, denitration begins. This process involves the breakdown of the nitrate groups and is often accompanied by thermohydrolysis, where the water molecules react with the nitrate salt to form nitric acid (HNO₃) and other nitrogen oxides. researchgate.net The decomposition of the nitrate annhydrate, Cu(NO₃)₂, leads to the formation of copper(II) oxide (CuO), nitrogen dioxide (NO₂), and oxygen (O₂). youtube.comvedantu.com
During the thermal decomposition of hydrated copper(II) nitrate, the formation of intermediate compounds, specifically basic copper nitrates, is a critical step. researchgate.net One of the most commonly identified intermediates has the formula Cu(NO₃)₂·3Cu(OH)₂. researchgate.netuq.edu.au This basic salt, also known as rouaite, is formed as a result of partial hydrolysis and denitration. uq.edu.au
The formation of this intermediate can be described by the reaction of copper nitrate with the water evolved during the initial dehydration stages. researchgate.net The structure of these basic nitrates consists of copper hydroxide (B78521) layers with intercalated nitrate ions. researchgate.net The presence of these intermediates has been confirmed through techniques such as X-ray diffraction (XRD). researchgate.netcarbon.or.kr
The decomposition of the basic copper nitrate intermediate, such as Cu(NO₃)₂·3Cu(OH)₂, then proceeds at higher temperatures to form copper(II) oxide (CuO), along with the release of nitrogen dioxide and water vapor. researchgate.net
Thermogravimetric Analysis (TGA, DTG) and Differential Thermal Analysis (DTA) Studies
Thermogravimetric analysis (TGA), derivative thermogravimetry (DTG), and differential thermal analysis (DTA) are powerful techniques used to study the thermal decomposition of copper(II) nitrate hydrate (B1144303). researchgate.netresearchgate.net These methods provide quantitative information about mass loss and the temperatures at which thermal events occur.
TGA curves for copper(II) nitrate trihydrate typically show multiple mass loss steps, corresponding to the distinct stages of decomposition. researchgate.netresearchgate.net The first major mass loss is associated with dehydration, the removal of water molecules. researchgate.net Subsequent mass losses at higher temperatures correspond to the decomposition of the anhydrous nitrate and any intermediate basic copper nitrates, ultimately leading to the formation of copper oxide as the final solid residue. researchgate.net
DTA curves reveal whether the decomposition stages are endothermic or exothermic. The initial dehydration is typically an endothermic process. researchgate.net The subsequent decomposition of the nitrate groups can show more complex thermal behavior. The data from TGA/DTA provides crucial insights into the kinetics and mechanism of the decomposition process.
Table 1: Thermal Decomposition Stages of Copper(II) Nitrate Trihydrate from TGA/DTA Data
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| Stage I | ~84 - 225 | ~35 - 40 | Dehydration (loss of H₂O) and initial denitration. researchgate.net |
| Stage II | ~225 - 350 | ~23 | Decomposition of intermediate basic copper nitrate to CuO. researchgate.net |
| Stage III | >350 | Final conversion to CuO. researchgate.net |
Note: The temperature ranges and mass loss percentages can vary depending on the experimental conditions such as heating rate and atmosphere.
Evolved Gas Analysis (EGA) for Gaseous Product Identification (H₂O, NO₂, NO, O₂, N₂)
Evolved Gas Analysis (EGA), often coupled with techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), is essential for identifying the gaseous products released during the thermal decomposition of copper(II) nitrate hydrate. mt.comrigaku.comias.ac.in
EGA studies have confirmed the evolution of the following gases at different stages of the decomposition:
Water (H₂O) : Released during the initial dehydration stage. researchgate.netresearchgate.net
Nitrogen Dioxide (NO₂) : A primary product of nitrate group decomposition, identifiable as a brown gas. researchgate.netyoutube.comvedantu.com
Nitrogen Monoxide (NO) : Formed from the catalytic decomposition of NO₂ on the CuO surface. researchgate.net
Oxygen (O₂) : Produced from both the direct decomposition of the nitrate and the catalytic breakdown of NO₂. researchgate.netyoutube.com
Nitrogen (N₂) : While less commonly reported in basic decomposition studies, its formation can occur under specific catalytic conditions or in the presence of reducing agents. carbon.or.kr
The precise composition and evolution profile of these gases provide a detailed picture of the reaction mechanism. researchgate.netingentaconnect.com For instance, the simultaneous detection of H₂O and nitrogen oxides confirms the occurrence of thermohydrolysis. researchgate.net
Catalytic Influences on Thermal Decomposition Profiles
The thermal decomposition of this compound can be significantly influenced by the presence of catalytic substances. These catalysts can alter the decomposition temperature, the reaction rate, and even the nature of the final products.
For example, studies have shown that materials like activated carbon fibers can influence the decomposition pathway. carbon.or.kr When this compound is impregnated on these fibers, the decomposition can lead to the formation of copper(I) oxide (Cu₂O) and even metallic copper (Cu) at specific temperatures, which is not typical in the absence of a reducing support. carbon.or.kr
Furthermore, the presence of certain polymers, such as poly(vinylidene difluoride) (PVDF), has been shown to catalyze the decomposition of metal(II) nitrate hydrates, leading to a reduction in the decomposition temperature. mdpi.com The catalytic effect is attributed to the interaction between the polymer and the nitrate ions. mdpi.com The addition of other metal oxides can also create synergistic effects, altering the catalytic activity for specific reactions, such as N₂O decomposition. bohrium.com
Effects of Polymer Matrices (e.g., Poly(vinylidene difluoride)) on Decomposition Temperatures
The thermal decomposition of this compound is significantly influenced by the presence of polymer matrices, such as poly(vinylidene difluoride) (PVDF). Research indicates that PVDF can act as a catalyst, lowering the decomposition temperature of the metal nitrate. mdpi.comnih.gov When transition metal (II) nitrate hydrates are doped into PVDF thin films, the onset temperatures for their decomposition are notably reduced compared to the pure salts. mdpi.comnih.gov This catalytic effect is observed for several metal (II) nitrates, including those of zinc, copper, nickel, and cobalt. nih.gov
Studies using thermogravimetric analysis (TGA) show that for this compound doped into PVDF, the decomposition to copper(II) oxide (CuO) occurs at a substantially lower temperature. mdpi.comnih.gov Specifically, the decomposition temperature can be reduced by as much as 170°C. mdpi.comnih.gov The PVDF matrix is believed to facilitate this process, although the exact mechanism is complex. A proposed mechanism suggests that the internal electric field of the ferroelectric β-phase of PVDF orients the nitrate ions and polarizes the N–O bonds, thereby weakening them and promoting decomposition at a lower temperature. mdpi.comnih.gov
The solid-phase products of the decomposition have been confirmed by X-ray diffraction (XRD). nih.gov For pure this compound, heating to 400°C results in the formation of copper(II) oxide (CuO). nih.govresearchgate.net The same final product, CuO, is observed when the decomposition occurs within the PVDF matrix, but at a reduced temperature. nih.gov This indicates that while the polymer matrix alters the kinetics and temperature of the decomposition, it does not change the final oxide product. nih.gov
| Metal Ion | Pure Salt Decomposition Onset (°C) | PVDF-Doped Decomposition Onset (°C) | Temperature Reduction (°C) | Final Oxide Product |
|---|---|---|---|---|
| Cu²⁺ | ~225 | ~175 | ~50 | CuO |
| Zn²⁺ | ~250 | ~150 | ~100 | ZnO |
| Ni²⁺ | ~290 | ~220 | ~70 | NiO |
| Co²⁺ | ~275 | ~175 | ~100 | Co₃O₄ |
Interaction Mechanisms in Ammonium (B1175870) Nitrate/Copper Oxide Mixtures
The thermal decomposition of mixtures containing ammonium nitrate (AN) and copper(II) oxide (CuO) involves a complex interaction where copper(II) nitrate is formed as a key intermediate species. researchgate.netjes.or.jp Although CuO does not initially promote the decomposition of AN, upon heating, a series of reactions occurs. researchgate.net
Differential scanning calorimetry (DSC) and thermogravimetry-differential thermal analysis-mass spectrometry (TG-DTA-MS) have been used to elucidate the mechanism. researchgate.netjes.or.jp After the melting of ammonium nitrate at approximately 442 K, it reacts with copper(II) oxide. researchgate.net This is visually observed as the mixture of colorless liquid AN and black CuO powder transforms into a blue-green liquid, which is presumed to be a solution of copper(II) nitrate. researchgate.net
Spectroscopic Probes of Decomposition Products (FTIR, UV-Vis Emission, X-ray Diffraction)
Spectroscopic techniques are crucial for identifying the transient and final products of the thermal decomposition of this compound, providing insight into the reaction pathways.
Fourier-Transform Infrared (FTIR) Spectroscopy is widely used to analyze both the gas-phase and solid-phase products. mdpi.comnih.gov During the thermal decomposition of this compound, whether pure or doped in a PVDF matrix, the primary gaseous products detected by FTIR are water (H₂O) and nitrogen dioxide (NO₂). mdpi.comnih.govnih.gov In some cases, nitric acid (HNO₃) is also observed in the evolved gases. researchgate.net FTIR analysis of the solid residue at different temperatures can track the disappearance of nitrate group bands and the appearance of bands corresponding to intermediate species like basic copper nitrate (Cu₂(OH)₃NO₃) and the final copper oxide product. dergipark.org.trresearchgate.net
UV-Visible (UV-Vis) Emission Spectroscopy provides information on the electronic structure and decomposition of copper-containing species. Studies on the decomposition of complex compounds like tetraamminecopper(II) nitrate utilize UV-Vis emission spectroscopy to propose decomposition mechanisms. optica.orgscispace.com Gas-phase studies of copper nitrate cluster anions using UV/Vis/NIR spectroscopy have identified electronic transitions corresponding to Ligand-to-Metal Charge Transfer (LMCT) and d-d transitions. rsc.orgsemanticscholar.org Excitation of these bands can lead to photochemical decomposition, primarily through the loss of a neutral NO₃ ligand or, with lower efficiency, the loss of nitrogen dioxide. rsc.orgsemanticscholar.org For monitoring decomposition products in solution, UV-Vis absorption spectroscopy can be used to quantify species like nitrite (B80452) (NO₂⁻) after specific chemical reactions to produce a colored indicator. rsc.org
X-ray Diffraction (XRD) is an essential tool for identifying the crystalline structures of the solid materials throughout the decomposition process. nih.gov XRD analysis of pure this compound heated to temperatures above its final decomposition confirms that the end product is copper(II) oxide (CuO). nih.govdergipark.org.tr Time-resolved XRD studies allow for the identification of crystalline intermediates formed during thermolysis. researchgate.netcarbon.or.kr For instance, during the dehydration of Cu(NO₃)₂·3H₂O, phases such as Cu(NO₃)₂·2.5H₂O, anhydrous Cu(NO₃)₂, and basic copper nitrate [Cu₂(OH)₃NO₃] have been detected before the final conversion to CuO at higher temperatures. researchgate.netcarbon.or.krresearchgate.net In studies involving polymer matrices like PVDF, XRD confirms that while the polymer becomes amorphous upon doping, the final metal oxide product (CuO) is crystalline. mdpi.comnih.gov
Catalytic Applications of Copper Ii Nitrate Hydrate and Its Derived Materials
Applications in Organic Synthesis as Reagents and Catalysts
Copper(II) nitrate (B79036), valued for its stability, low cost, and environmentally benign nature, is a widely used reactant in organic synthesis. nih.govresearchgate.net It can function as a nitrating agent, oxidant, catalyst, or promoter. rsc.org Modifications, such as supporting the nitrate on clay, further broaden its applicability. nih.gov
Copper(II) nitrate hydrate (B1144303), typically as part of a complex, is an effective catalyst for the oxidative coupling polymerization of 2,6-dimethylphenol (B121312) (DMP), which produces poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance engineering thermoplastic. rug.nlresearchgate.netresearchgate.net The catalytic system often involves a copper(II) salt, like the nitrate or bromide, complexed with an amine ligand. icm.edu.pl
The mechanism of this polymerization has been a subject of extensive study, with debate between radical and ionic pathways. researchgate.netacademie-sciences.fr Kinetic and spectroscopic studies using a copper(II) nitrate complex with N-methylimidazole as a ligand suggest a complex mechanism where the reaction order in copper is fractional. rug.nl This indicates that multiple steps, such as the formation of a dinuclear copper species and the oxidation of the phenol (B47542), can be rate-determining. rug.nl The presence of a base as a co-catalyst is crucial, and dioxygen's primary role appears to be the reoxidation of the Cu(I) species formed during the reaction, rather than direct involvement in the phenol oxidation step. rug.nl Research using various ligands, including aminosilanes and zwitterionic calixarenes, has aimed to improve catalyst activity and selectivity, with some systems enabling the polymerization to be conducted in aqueous environments. researchgate.neticm.edu.pl
Table 1: Examples of Copper(II)-Based Catalysts in 2,6-Dimethylphenol Polymerization
| Catalyst Precursor | Ligand | Key Findings | Reference(s) |
| Copper(II) nitrate | N-methylimidazole | Fractional order in copper; base required as co-catalyst. | rug.nl |
| Copper(II) bromide | N-methylaminopropyltrimethoxysilane | Active catalyst formed; PPE yield and molecular weight influenced by N/Cu ratio. | icm.edu.pl |
| Copper(II) acetate (B1210297) | Zwitterionic Calix nih.govarene | High catalytic activity in water, producing PPE in high yields with minimal diphenoquinone (B1195943) byproduct. | researchgate.net |
| Dicopper(II) complex | Bipyridine | Effective catalyst achieving 70% product yield and ~99% PPE selectivity. | researchgate.net |
Copper(II) nitrate is a key reagent in the nitration of aromatic compounds, particularly under "Menke conditions," which involve the use of copper(II) nitrate in acetic anhydride (B1165640). wikipedia.orgresearchgate.net This method is especially effective for electron-rich aromatic compounds and often shows a preference for ortho-substitution. wikipedia.org The reactive nitrating species is believed to be acetyl nitrate, formed in situ. researchgate.netwuxiapptec.com
A significant advancement in this area is the use of clay-supported copper(II) nitrate, known as "Claycop". organic-chemistry.orgresearchgate.netgoogle.comthieme-connect.comacs.org This heterogeneous reagent, typically prepared by impregnating an acidic montmorillonite (B579905) clay with anhydrous cupric nitrate, offers several advantages, including milder reaction conditions, improved yields, and enhanced regioselectivity compared to homogeneous systems. acs.orgoup.com Claycop can be used to achieve selective mononitration of a wide range of aromatic substrates, including hydrocarbons, phenols, and olefins. organic-chemistry.orgresearchgate.netacs.orgoup.com By simply adjusting the reaction conditions, such as the solvent and the ratio of reagents, it is possible to control the reaction to yield either mono- or polynitrated products. acs.org The environmentally friendly nature of the solid-supported reagent, which can be removed by filtration, makes it an attractive "green" alternative to traditional nitrating agents like nitric acid. organic-chemistry.orgresearchgate.net
Table 2: Aromatic Nitration using Copper(II) Nitrate Systems
| System | Substrate Type | Key Features | Reference(s) |
| Menke Conditions (Cu(NO₃)₂/Ac₂O) | Electron-rich aromatics | Predominantly ortho-nitration; proceeds via acetyl nitrate. | wikipedia.orgresearchgate.netwuxiapptec.com |
| Claycop (Cu(NO₃)₂ on clay) | Aromatic hydrocarbons, phenols | Mild, selective mononitration; heterogeneous, easy workup. | acs.orgoup.com |
| Claycop/TEMPO | Aromatic and aliphatic olefins | Green method for nitroolefins; high conversion and E-selectivity. | organic-chemistry.orgresearchgate.netthieme-connect.com |
| Claycop/Ac₂O | Unactivated to deactivated aromatics | Controlled mono- or polynitration by varying conditions; high yields. | google.comacs.org |
Copper(II) nitrate-derived reagents are effective in various oxidative transformations. Claycop, the clay-supported copper(II) nitrate, is used for the oxidative conversion of dithioacetals to their corresponding carbonyl compounds. researchgate.net
Furthermore, copper(II) complexes are employed in the aromatization of Hantzsch 1,4-dihydropyridines (1,4-DHPs) to the corresponding pyridine (B92270) derivatives. mdpi.comscispace.com This oxidation is a crucial reaction, as 1,4-DHPs are important compounds in medicinal chemistry, and their aromatization provides access to the pyridine scaffold. While various oxidizing agents can achieve this transformation, copper-based systems offer mild and efficient alternatives. tandfonline.comtandfonline.comresearchgate.net For instance, a copper(II) complex, N,N'-ethylene-bis(benzoylacetoniminato) copper (II), has been shown to effectively oxidize a variety of Hantzsch 1,4-dihydropyridines in refluxing acetic acid, providing the pyridine products in good yields. mdpi.com The use of copper reagents can be advantageous due to their non-corrosive nature and operational simplicity. mdpi.com
Table 3: Copper-Mediated Oxidation of Hantzsch 1,4-Dihydropyridines
| Reagent/Catalyst | Solvent | Conditions | Outcome | Reference(s) |
| Cu(C₂₂H₂₂N₂O₂) | Acetic Acid | Reflux | Aromatization to pyridines in high yields. | mdpi.com |
| Cupric Bromide | Not specified | Mild, heterogeneous | Oxidative aromatization. | researchgate.net |
| Cupric Nitrate (supported) | Not specified | Not specified | Aromatization of 1,4-DHPs. | tandfonline.com |
The direct functionalization of otherwise inert C–H bonds is a powerful strategy in modern organic synthesis, and copper catalysis plays a significant role in this field. nih.gov Copper(II) nitrate has been successfully employed as a catalyst or reagent in various C–H activation and difunctionalization reactions. nih.govrsc.orgresearchgate.net These reactions allow for the construction of complex molecules from simple precursors in a more atom- and step-economical manner.
For example, copper-catalyzed ortho-selective nitration of arenes can be achieved through a chelation-assisted C–H functionalization pathway. acs.orgresearchgate.net In some systems, copper(II) nitrate itself can serve as the nitro source, although other nitrate salts like iron(III) nitrate are sometimes used in conjunction with a copper catalyst. acs.org The mechanism often involves the formation of a copper(II) complex with the substrate, followed by the cleavage of a C–H bond. acs.org
Copper nitrate has also been utilized in the difunctionalization of alkynes. An efficient chloronitration of alkynes using copper nitrate in combination with a chlorine source has been developed to synthesize α-chloro-β-nitroolefins with high regio- and stereoselectivity. acs.org This reaction provides direct access to polysubstituted alkenes, which are valuable building blocks in organic synthesis. acs.org The versatility of copper nitrate in these advanced transformations highlights its importance as a privileged reagent. nih.govrsc.orgresearchgate.net
Copper(II) nitrate, in combination with chiral ligands, forms catalytic systems capable of inducing high levels of stereoselectivity in a variety of organic reactions. nih.govrsc.orgresearchgate.net The development of novel chiral ligands is central to the success of catalytic asymmetric reactions. nii.ac.jp The resulting chiral copper complexes can create a chiral environment around the reacting substrates, directing the formation of one enantiomer over the other.
Notable examples include the enantioselective nitroaldol (Henry) reaction, where chiral copper complexes catalyze the addition of nitroalkanes to aldehydes, yielding chiral β-nitro alcohols with excellent levels of stereoinduction. rsc.org Similarly, the asymmetric 1,4-addition (Michael reaction) of nucleophiles like nitroalkanes to α,β-unsaturated compounds can be effectively catalyzed by chiral copper complexes, even in aqueous media. acs.org
More recently, chiral copper(II) bisoxazoline (BOX) complexes have been developed as bifunctional catalysts that can act as both a photoredox catalyst and a chiral Lewis acid. nih.gov This system enables the light-induced enantioselective alkylation of imines under mild conditions, producing chiral amines with high enantiomeric excess without the need for an external photosensitizer. nih.gov The ability to use an earth-abundant metal like copper in combination with tunable chiral ligands provides a powerful and sustainable platform for asymmetric synthesis. nih.govbeilstein-journals.orguwindsor.ca
Table 4: Examples of Asymmetric Reactions Catalyzed by Chiral Copper Systems
| Reaction Type | Chiral Ligand Type | Key Features | Reference(s) |
| Nitroaldol (Henry) Reaction | Diamine-derived | Excellent enantioselectivity (81–99% ee) for a range of aldehydes. | rsc.org |
| Michael Addition | Not specified | High yields and excellent diastereoselectivities in aqueous media. | acs.org |
| Photoredox Alkylation of Imines | Bisoxazoline (BOX) | Light-induced reaction; high enantioselectivity (up to 98% ee). | nih.gov |
| Conjugate Reduction | Phenol-Carbene | Enantioselective reduction of α,β-unsaturated esters. | beilstein-journals.org |
Copper(II) nitrate is a versatile oxidant and catalyst for the selective oxidation of alcohols to their corresponding aldehydes and ketones. nsf.govresearchgate.net These reactions are fundamental transformations in organic synthesis. Copper-based systems are attractive because they can often utilize air or simple peroxides as the terminal oxidant under mild conditions. researchgate.netorganic-chemistry.org
A prominent example is the copper/nitroxyl (B88944) co-catalyzed aerobic oxidation of alcohols. nih.govacs.org Systems combining a copper(II) salt, such as the nitrate, with a stable nitroxyl radical like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) are highly effective for the selective oxidation of primary alcohols to aldehydes. researchgate.netrsc.org Mechanistic studies suggest a cooperative process where the alcohol coordinates to the copper(II) center, followed by a hydrogen transfer step involving the nitroxyl radical. nih.govresearchgate.net The specific pathway can be complex and may involve an Oppenauer-type mechanism rather than the formation of long-lived free radicals. acs.org
Other methodologies have also been developed. For instance, a microwave-assisted, solvent-free protocol using copper(II) nitrate and tert-butyl hydroperoxide (TBHP) has been shown to be effective for the oxidation of secondary and benzylic alcohols. researchgate.net Furthermore, studies under hydrothermal conditions have demonstrated that copper(II) nitrate is a potent oxidizing agent, capable of converting secondary alcohols to ketones with high efficiency, suppressing competing dehydration reactions. nsf.gov
Table 5: Copper(II) Nitrate in Selective Alcohol Oxidation
| Catalytic System | Oxidant | Substrate | Product | Key Features | Reference(s) |
| Cu(II)/TEMPO | O₂ (air) | Primary benzylic alcohols | Aldehydes | Highly selective, mild conditions, cooperative catalysis. | nih.govresearchgate.netrsc.org |
| Cu(NO₃)₂·2.5H₂O | TBHP | Secondary & benzylic alcohols | Ketones & Aldehydes | Microwave-assisted, solvent-free, rapid. | researchgate.net |
| Cu(NO₃)₂ | Water (hydrothermal) | Secondary alcohols | Ketones | High temperature/pressure, promotes oxidation over dehydration. | nsf.gov |
| Fe(NO₃)₃/TEMPO/SiO₂ | O₂ (air) | Alcohols | Carbonyls | Silica (B1680970) gel supported TEMPO, mild conditions. | organic-chemistry.org |
Copper(I) Oxide Nanoparticle-Mediated C-C Couplings
Research has demonstrated the effectiveness of Cu₂O nanoparticles in mediating the synthesis of polyphenylenediethynylenes through oxidative C-C homocoupling. rsc.org These reactions can proceed under ligand-less conditions, utilizing a mild base and atmospheric air as the oxidant, achieving reasonable yields. rsc.org The catalytic pathway of Cu₂O nanoparticles in C-C coupling reactions is a subject of detailed investigation. Studies indicate that the mechanism can shift between a homogeneous and a heterogeneous pathway depending on the reaction conditions. In the presence of a base, a copper complex-mediated homogeneous catalytic pathway is often facilitated. rsc.org Conversely, under base-free and ligand-less conditions, the reaction can proceed via a truly heterogeneous pathway on the surface of the Cu₂O nanoparticles. rsc.org This distinction is critical for developing robust and sustainable catalytic processes. rsc.org
Copper Oxide (CuO) and Copper Nanoparticle (CuNPs) Catalysis
Copper(II) oxide (CuO) nanoparticles, frequently synthesized from copper(II) nitrate trihydrate, are recognized for their broad applications in catalysis, including photocatalysis, electrocatalysis, and cross-coupling reactions. zastita-materijala.orgmst.edusci-hub.box
Photocatalytic Activity of CuO Nanoparticles
CuO nanoparticles, derived from precursors like copper(II) nitrate trihydrate, exhibit notable photocatalytic properties for the degradation of organic pollutants in wastewater. zastita-materijala.orgmalayajournal.org These nanoparticles can be synthesized through various methods, including chemical precipitation and green synthesis routes using plant extracts. iwaponline.commdpi.com The photocatalytic efficiency of CuO is linked to its narrow band gap, which is reported to be around 1.76 eV, allowing it to be active under visible light. iwaponline.com
The mechanism involves the generation of electron-hole pairs upon light irradiation, which then react with water and oxygen to produce reactive oxygen species that degrade pollutants. The effectiveness of CuO nanoparticles has been demonstrated in the degradation of various dyes, such as Methylene Blue (MB), Acid Yellow 23 (AY 23), Reactive Black 5 (RB 5), and Rhodamine B (RhB), as well as other organic compounds like 4-nitrophenol (B140041) (PNP). zastita-materijala.orgiwaponline.comrjb.ro The degradation process often follows pseudo-first-order kinetics. iwaponline.commdpi.com
| Pollutant | Catalyst Source | Degradation Efficiency (%) | Irradiation Time (min) | Light Source | Reference |
|---|---|---|---|---|---|
| Reactive Black 5 (RB-5) | Copper(II) nitrate trihydrate | 67.8 | 300 | Visible Light | iwaponline.com |
| Acid Yellow 23 (AY-23) | Copper(II) nitrate trihydrate | 66.3 | 300 | Visible Light | iwaponline.com |
| Methylene Blue (MB) | Copper(II) nitrate trihydrate | 43.5 | 300 | Visible Light | iwaponline.com |
| Methylene Blue (MB) | Passiflora edulis extract & Copper nitrate trihydrate | ~93 | 160 | Sunshine | mdpi.com |
| Methyl Green (MG) | Seriphidium oliverianum leaf extract | 65.23 | 60 | Sunlight | mdpi.com |
| Methyl Orange (MO) | Seriphidium oliverianum leaf extract | 65.08 | 60 | Sunlight | mdpi.com |
| 4-nitrophenol (PNP) | Copper(II) nitrate trihydrate & Curcumin | Significant acceleration | N/A | Visible Light | researchgate.net |
Electrocatalytic Applications (e.g., Hydrogen Evolution from Water Splitting)
CuO-based materials are emerging as cost-effective and efficient electrocatalysts for the hydrogen evolution reaction (HER) in water splitting. sci-hub.boxresearchgate.net The development of these catalysts is crucial for clean energy production. CuO is a p-type semiconductor with properties that make it suitable for electrochemical applications. rjb.ro
Electrodes modified with CuO have shown enhanced HER activity compared to unmodified surfaces. For instance, a CuO-modified stainless steel electrode demonstrated a significantly lower charge transfer resistance (6.47 Ω) compared to bare stainless steel (24.7 Ω) and required an overpotential of 154 mV for HER. researchgate.net Doping CuO with other elements, such as lanthanum (La), can further improve its electrocatalytic performance. A 1% La-doped CuO electrocatalyst, synthesized via co-precipitation from copper(II) nitrate trihydrate and lanthanum nitrate hexahydrate, exhibited excellent HER activity, achieving a current density of -10 mAcm⁻² at a potential of -0.173 V vs RHE in an alkaline medium. sci-hub.box This enhancement is attributed to alterations in the electronic structure of the CuO matrix, which optimizes the surface for hydrogen generation. sci-hub.box
| Catalyst | Precursors | Current Density (mA cm⁻²) | Overpotential (mV vs RHE) | Electrolyte | Reference |
|---|---|---|---|---|---|
| CuO-SS | N/A (SILAR method) | N/A | 154 | 0.01 M H₂SO₄ | researchgate.net |
| 1% La doped CuO | Cu(NO₃)₂·3H₂O, La(NO₃)₃·6H₂O | -10 | -173 | 1.0 M KOH | sci-hub.box |
| NiMo/CuO@C | Cu-MOF | 10 | 85 | 1.0 M KOH | nih.gov |
Investigations into Suzuki Cross-Coupling Reactions
Copper oxide nanoparticles synthesized from copper(II) nitrate precursors have proven to be highly efficient and recyclable heterogeneous catalysts for Suzuki cross-coupling reactions. mst.edunih.gov This reaction is a cornerstone of organic synthesis for forming C-C bonds. The use of CuO nanoparticles offers a more sustainable and economical alternative to traditional palladium catalysts.
These catalysts demonstrate remarkable activity under mild, often ligand-free conditions. For example, CuO nanoparticles prepared via a microwave-assisted reduction of copper(II) nitrate hemipentahydrate with hydrazine (B178648) hydrate serve as an effective catalyst. mst.edubue.edu.eg Green synthesis methods, using biological extracts such as from Agaricus bisporus, have also yielded CuO nanoparticles that exhibit excellent catalytic performance for the Suzuki coupling of aryl halides with phenylboronic acid, achieving very high turnover frequencies (TOF) in short reaction times. nih.gov Furthermore, catalysts combining palladium with copper oxide on supports like reduced graphene oxide have shown exceptional performance, with high conversion rates and the ability to be recycled multiple times without significant loss of activity. uctm.edu
| Catalyst | Synthesis Method | Substrates | Yield (%) | Reaction Time | Key Feature | Reference |
|---|---|---|---|---|---|---|
| CuO NPs | Green synthesis (Agaricus bisporus extract) | Aryl halides + Phenylboronic acid | High | 10 min | TOF up to 29700 h⁻¹, reusable 5 times | nih.gov |
| Pd-CuO/rGO | Microwave-assisted reduction of nitrates | Bromobenzene + Phenylboronic acid | 100 | 10 min at 150°C | High TON and TOF, recyclable | uctm.edu |
| CuO NPs | Microwave-assisted reduction of copper nitrate | Various aryl halides | N/A | N/A | Proposed as efficient catalyst for Suzuki reactions | bue.edu.eg |
Heterogeneous Catalysis with Copper Hydroxide (B78521) Nitrate (CHN)
Copper(II) hydroxide nitrate (CHN), with the general formula Cu₂(OH)₃NO₃, is another important material derived from copper nitrate that functions as a heterogeneous catalyst. Its specific structure and composition make it particularly suitable for certain oxidative reactions.
Oxidative Catalysis in Organic Reactions (e.g., HMF and VL oxidation)
Copper hydroxide nitrate has been identified as a promising heterogeneous catalyst for the selective oxidation of biomass-derived platform molecules, such as 5-hydroxymethylfurfural (B1680220) (HMF) and vanillyl alcohol (VL). The oxidation of HMF to 2,5-diformylfuran (DFF) is a valuable transformation, as DFF is a key bio-based monomer.
Studies have shown that CHN, when used in combination with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), is highly effective for HMF oxidation. rsc.org The morphology of the CHN catalyst plays a critical role in its activity. CHN with a flower-like nanostructure, fabricated through a one-step solvothermal process, exhibits superior textural properties and a higher number of acid sites compared to bar-like or strip-like morphologies. rsc.org This flower-like CHN, in conjunction with TEMPO, can achieve nearly complete conversion of HMF with exceptional selectivity for DFF (up to 99%), a result that surpasses many other reported catalysts. rsc.org The nitro-group within the CHN structure is thought to promote the catalytic activity of TEMPO, contributing to the system's high efficiency. rsc.org Similarly, nanopetal-like copper hydroxide nitrate has been reported as a highly selective heterogeneous catalyst for the oxidation of vanillyl alcohol. nih.gov
| CHN Catalyst Morphology | HMF Conversion (%) | DFF Selectivity (%) | Reaction Conditions | Reference |
|---|---|---|---|---|
| Flower-like | ~100 | 99 | 100 °C, 60 min | rsc.org |
| Strip-like | ~100 | >95 | 100 °C, 60 min | rsc.org |
| Bar-like | ~100 | >95 | 100 °C, 60 min | rsc.org |
Relationship between CHN Structure/Morphology and Catalytic Activity
In the synthesis of CuII-SSZ-13 catalysts for the selective catalytic reduction (SCR) of nitrogen oxides (NOx), the nitrate anion from CHN directly influences the final properties of the molecular sieve. The anion can alter the hydrolysis rate of the precursor and the structure of colloids formed, which in turn affects the framework, crystal structure, and morphology of the final catalyst. mdpi.com Research has demonstrated that a CuII-SSZ-13 catalyst prepared using copper(II) nitrate exhibits outstanding catalytic activity, achieving 90% NO conversion over a broad temperature range of 180–700 °C. mdpi.com The use of the nitrate precursor was found to result in a smaller particle size compared to other precursors like those based on sulfate (B86663) or chloride anions, and it significantly impacts the distribution of active copper species within the zeolite cages. mdpi.com
The conditions employed during catalyst preparation, such as co-precipitation parameters and subsequent thermal treatment, are also crucial. In the preparation of Cu/ZnO-Al catalysts for methanol (B129727) synthesis, the activity of the final catalyst is determined by the nature and structure of the hydroxycarbonate precursors formed during co-precipitation from metal nitrate solutions. rsc.org Factors like pH, temperature, and aging of the precipitate in the mother liquor are important steps that govern the final structure and lead to catalysts with high activity. rsc.org The removal of residual nitrates through washing is also critical, as their presence can lead to the agglomeration of copper particles during calcination, resulting in a significantly lower surface area and reduced activity. acs.org
The morphology of the final catalytic material, such as particle size and dispersion, is a direct consequence of the synthesis strategy and has a profound impact on performance. For catalysts prepared by impregnating a support with copper nitrate, the calcination conditions are critical. Calcination of copper nitrate-impregnated silica gel in stagnant air can lead to very large copper crystallites and a low copper surface area, whereas controlled calcination can improve dispersion. researchgate.net High dispersion of copper species is a well-known factor for enhancing the activities of copper-based catalysts. researchgate.net Similarly, the synthesis of copper oxide nanoparticles from copper(II) nitrate hemipentahydrate using a microwave-assisted method can produce well-dispersed nanoparticles, with their high catalytic activity attributed to the lack of particle agglomeration. mst.edu In electrocatalysis, such as the reduction of nitrate to ammonia, the initial structure of the catalyst derived from copper sources can undergo significant morphological changes during the reaction, yet the initial structure still dictates the activity, suggesting a memory effect where the starting morphology influences the reconstructed active surface. tue.nl
Table 1: Influence of Copper Precursor on Cu/ZrO₂ Catalyst Performance in CO₂ Hydrogenation
This table summarizes the comparison between catalysts derived from Copper(II) nitrate hydrate and Copper acetate hydrate for methanol synthesis.
| Precursor | Key Structural/Chemical Feature | Impact on Catalytic Activity | Reference |
| This compound | Presence of surface nitrogen impurities after calcination. | Suppresses CO₂ adsorption, leading to lower activity. | bohrium.com, researchgate.net |
| Copper acetate hydrate | Leads to a greater number of active Cu⁰—a-ZrO₂ interfacial sites. | More active and selective towards methanol. | bohrium.com, acs.org |
Table 2: Effect of Anion from Copper Precursor on CuII-SSZ-13 Catalyst Properties and Performance in NO Selective Catalytic Reduction
This table shows how the anion of the copper precursor affects the physical and catalytic properties of the resulting catalyst.
| Precursor | Particle Size (nm) | Catalytic Activity (NO Conversion) | Hydrothermal Stability | Reference |
| Cu(NO₃)₂ | 27.93 | >90% at 180–700 °C | Exhibits above 90% NO conversion from 240–600 °C after aging. | mdpi.com |
| CuSO₄ | 31.21 | Not specified | Not specified | mdpi.com |
| CuCl₂ | 30.51 | Not specified | Not specified | mdpi.com |
Table 3: Impact of Calcination Atmosphere on Properties of 18 wt% Cu/Silica Gel Catalyst Derived from Copper(II) Nitrate
This table illustrates how the gas environment during calcination affects the final properties of a catalyst prepared by impregnating silica gel with copper nitrate.
| Calcination Condition | Mean CuO Crystallite Size (nm) | Copper Surface Area (m²/gCu) | Key Finding | Reference |
| Stagnant Air | >100 | 12 | Results in very large copper crystallites and low copper surface area. | researchgate.net |
| Flowing Air | 36 | 23 | Leads to smaller crystallites and a higher surface area compared to stagnant air. | researchgate.net |
Advanced Materials Science and Engineering Applications
Nanomaterial Development and Functionalization
The compound is instrumental in creating a range of nanomaterials, from elemental nanoparticles to complex framework composites and semiconductor films.
Copper(II) nitrate (B79036) hydrate (B1144303) is a common precursor for synthesizing copper nanoparticles (CuNPs) with controllable dimensions and morphologies. acs.org The synthesis process often involves the chemical reduction of copper(II) nitrate in a solution. electrochemsci.org By carefully adjusting reaction parameters such as precursor concentration, temperature, and the type of reducing and capping agents, the size and shape of the resulting nanoparticles can be precisely controlled. acs.orgresearchgate.net
For instance, in an aqueous solution method using copper(II) nitrate trihydrate as the precursor, ethylenediamine (B42938) as a capping agent, and hydrazine (B178648) as a reducing agent, the molar ratio of the precursor was found to directly influence the product morphology. researchgate.net Decreasing the precursor's molar ratio favored the formation of copper nanowires over nanoparticles. researchgate.net Another approach using isopropyl alcohol as a reducing agent and cetyltrimethyl ammonium (B1175870) bromide (CTAB) as a capping agent demonstrated that the ratio of copper nitrate to CTAB concentration dictates the final nanoparticle shape; high CTAB concentrations yield hexagonal nanoparticles, while high copper nitrate concentrations result in spherical aggregates. electrochemsci.org The particle size of these nanoparticles has been shown to range from 16 to 37 nm. electrochemsci.org
Ultrasonic spray pyrolysis is another method used to produce spherical copper nanoparticles from an aqueous solution of copper(II) nitrate. researchgate.net In this technique, parameters like furnace temperature and precursor concentration affect particle size; higher temperatures lead to larger particles, while lower concentrations reduce particle size. researchgate.net
Table 1: Influence of Synthesis Parameters on Copper Nanoparticle Characteristics
| Synthesis Method | Precursor System | Key Parameter | Effect on Nanoparticles | Resulting Size/Shape | Citation |
|---|---|---|---|---|---|
| Aqueous Solution | Cu(NO₃)₂·3H₂O / Ethylenediamine / Hydrazine | Precursor Molar Ratio | Lower ratio increases nanowire-to-nanoparticle yield | Nanowires and Nanoparticles | researchgate.net |
| Chemical Reduction | Cu(NO₃)₂ / Isopropyl Alcohol / CTAB | CTAB:Cu(NO₃)₂ Ratio | High CTAB leads to hexagonal shapes; high Cu(NO₃)₂ leads to spherical shapes | 16-37 nm; Hexagonal, Spherical | electrochemsci.org |
| Ultrasonic Spray Pyrolysis | Cu(NO₃)₂·3H₂O (aqueous) | Furnace Temperature | Increased temperature leads to increased particle size | ~49 nm; Spherical | researchgate.net |
Copper(II) nitrate hydrate is a key metal source for the synthesis of copper-based metal-organic frameworks (MOFs), most notably Cu-BTC (also known as HKUST-1), which is constructed from copper ions and 1,3,5-benzenetricarboxylic acid (H₃BTC). aaqr.orgacs.org These porous materials have significant potential in gas storage and separation. acs.org
Various synthesis methods utilize copper(II) nitrate trihydrate to produce Cu-BTC. The solvothermal method is common, where the copper salt and H₃BTC are dissolved in a solvent mixture, such as dimethylformamide (DMF) and ethanol (B145695), and heated. acs.orgmdpi.com One optimized solvothermal process involves dissolving Cu(NO₃)₂·3H₂O and H₃BTC in a DMF/ethanol mixture, followed by heating, to produce Cu-BTC with a high surface area. acs.org Another variation uses an ultrasonic bath to mix the precursors in DMF before heating in an oil bath. mdpi.com
Solvent-free synthesis offers a greener alternative. aaqr.orgacs.org In this method, copper(II) nitrate trihydrate and H₃BTC are ground together and then heated in an autoclave. aaqr.orgacs.org The crystallization temperature and time are critical parameters that can be adjusted. acs.org For example, heating the ground mixture at 120°C for 3 hours has been shown to produce Cu-BTC. aaqr.org Research indicates that a Cu:BTC mole ratio of 1.5:1 can yield the highest BET surface area (1044 m²/g) and pore volume (0.62 cm³/g) using this solvent-free approach. aaqr.org
The choice of copper salt precursor can significantly affect the morphology and properties of the resulting HKUST-1. mdpi.comnih.gov Studies comparing copper nitrate, sulfate (B86663), and acetate (B1210297) show that each precursor yields a product with different characteristics, with copper nitrate being a reliable choice for achieving phase purity under certain conditions. mdpi.comnih.gov
This compound is utilized in the fabrication of p-type copper oxide (CuO) semiconductor thin films, which are valuable for optoelectronic applications due to their bandgap (1.2-1.5 eV) and light-absorbing properties. researchgate.netepjap.org
Anodic electrodeposition is one method to prepare these films. A p-type CuO film with a 1.4 eV bandgap was created by electrodeposition in a basic aqueous solution containing copper nitrate hydrate and ammonium nitrate. researchgate.net The resulting film exhibited a resistivity of 1.26 × 10³ Ω cm and a carrier concentration of 2.11 × 10¹⁶ cm⁻³. researchgate.net
Aerosol-assisted chemical vapor deposition (AACVD) provides another route, using copper nitrate solutions to deposit thin films of copper and copper(I) oxide. researchgate.net The composition of the film is dependent on the solvent and deposition temperature. researchgate.net Other techniques like the sol-gel method, often using dip-coating, can also produce CuO films from copper salt precursors for photovoltaic applications. epjap.org Although some studies use copper chloride or acetate, copper nitrate is also a viable precursor in solution-based deposition methods for creating semiconductor layers. epjap.orgmatec-conferences.orgmdpi.com
Electrochemical Energy Storage Systems
The compound has emerged as a material of interest in the field of high-capacity energy storage, particularly for lithium-ion batteries.
This compound (specifically Cu(NO₃)₂·2.5H₂O) has been investigated as a novel high-capacity anode material for lithium-ion batteries. researchgate.netresearchgate.net It has demonstrated a remarkably high initial discharge capacity, with some studies reporting values around 2200-2285 mAh g⁻¹. researchgate.netresearchgate.netsigmaaldrich.com This high capacity is a significant feature of this material. sigmaaldrich.com
The electrochemical performance can be influenced by factors such as the water of hydration and particle size. Heat-treating the copper nitrate hydrate at different temperatures can alter these properties. For example, material treated at 160°C, which has a reduced water content (x < 2.5), showed a higher reversible capacity of 597.6 mAh g⁻¹ and better cycling stability after 30 cycles compared to samples treated at lower temperatures. researchgate.net
To improve electronic conductivity and structural stability during cycling, copper nitrate hydrate can be composited with carbon materials like multi-wall carbon nanotubes (MWCNTs). researchgate.netresearchgate.net A Cu(NO₃)₂·xH₂O/MWCNT composite, prepared via a simple solution route, showed a higher reversible capacity (980.2 mAh g⁻¹) and better capacity retention after 30 cycles compared to the bare material. researchgate.net
Table 2: Electrochemical Performance of this compound-Based Anodes
| Anode Material | Initial Discharge Capacity (mAh g⁻¹) | Reversible Capacity (mAh g⁻¹) | Cycling Conditions | Citation |
|---|---|---|---|---|
| Cu(NO₃)₂·2.5H₂O | ~2285 | 1632.1 (in 0.0-3.4 V) | - | researchgate.netresearchgate.net |
| Cu(NO₃)₂·xH₂O (x < 2.5, treated at 160°C) | ~2200 | 597.6 | After 30 cycles | researchgate.net |
| Cu(NO₃)₂·xH₂O/MWCNT | - | 980.2 | After 30 cycles | researchgate.net |
| Cu(NO₃)₂·xH₂O/MWCNT | - | 943.4 | At 100 mA g⁻¹ | researchgate.net |
The lithium storage mechanism in this compound anodes involves a quasi-reversible electrochemical conversion reaction. researchgate.netresearchgate.net During the initial discharge (lithiation) process, Cu(NO₃)₂·2.5H₂O reacts with lithium, leading to a significant structural transformation. researchgate.net The compound decomposes to form metallic copper (Cu), lithium nitrate (LiNO₃), lithium nitride (Li₃N), and lithium oxide (Li₂O). researchgate.netresearchgate.net
Development of Functional Sensors and Sensing Platforms
The unique electrochemical and optical properties of copper-based nanomaterials derived from this compound have positioned them as highly promising candidates for the development of advanced functional sensors. These sensors offer innovative solutions for analytical applications, ranging from environmental monitoring to biomedical diagnostics. Researchers are actively exploring the potential of this precursor in creating both non-enzymatic electrochemical sensors and sophisticated dual-signal platforms based on copper nanoclusters.
Non-Enzymatic Electrochemical Sensors for Analytical Applications (e.g., H2O2 detection)
This compound serves as a critical precursor in the synthesis of various copper-based nanostructures for the fabrication of non-enzymatic electrochemical sensors. These sensors are gaining significant attention for the detection of analytes like hydrogen peroxide (H₂O₂) due to their high sensitivity, rapid response, low cost, and stability compared to traditional enzyme-based sensors. beilstein-journals.org The underlying principle involves the direct electrocatalytic activity of the copper-based material on the electrode surface, which interacts with H₂O₂ to produce a measurable electrochemical signal. beilstein-journals.org
Different morphologies and compositions of copper materials, synthesized using copper(II) nitrate, have been shown to significantly influence sensor performance.
Copper-Based Metal-Organic Frameworks (MOFs): Researchers have synthesized both two-dimensional (2D) and three-dimensional (3D) copper-based MOFs from copper nitrate hydrate. nih.gov The 3D MOF, known as HKUST-1, when modified on a glassy carbon electrode, demonstrated superior electrocatalytic performance in H₂O₂ reduction compared to its 2D counterpart. nih.gov This enhanced performance is attributed to its lower resistance and higher current peak response. nih.gov The resulting sensor showed excellent selectivity, stability, and practicality for detecting H₂O₂ in real samples like milk. nih.gov
Copper-Decorated Zinc Oxide (Cu-ZnO) Nanorods: By depositing copper nanoparticles from a copper nitrate source onto hydrothermally grown ZnO nanorods, a highly sensitive non-enzymatic sensor for H₂O₂ was developed. frontiersin.org The hexagonal Cu-ZnO nanorods provide a large surface area and excellent electrochemical properties, leading to a high electron transfer rate during H₂O₂ oxidation. frontiersin.org This sensor demonstrated high sensitivity, a low detection limit, and a wide linear range. frontiersin.org
Copper Oxide (CuO) Nanostructures: A simple one-step hydrothermal oxidation method using a copper source can produce petal-like CuO nanostructures directly on copper wires. beilstein-journals.org These nanostructured electrodes exhibit significant peroxidase-like electrocatalytic activity, allowing for the sensitive detection of H₂O₂. beilstein-journals.org The sensor showed a good linear response and high selectivity against common interfering substances such as ascorbic acid, uric acid, and glucose. beilstein-journals.org Similarly, CuO nanorod bundles have been used to create non-enzymatic sensors for H₂O₂, achieving a low detection limit by monitoring the oxidation of the analyte. researchgate.net
Copper(I) Oxide/Copper (Cu₂O/Cu) Nanocomposites: Through electrochemical deposition, Cu₂O/Cu nanocomposites can be synthesized on an electrode. rsc.org These modified electrodes exhibit high sensitivity and a very wide linear range for H₂O₂ detection in a phosphate (B84403) buffer solution. rsc.org
The performance characteristics of various non-enzymatic H₂O₂ sensors derived from copper(II) nitrate are summarized below.
Table 1: Performance of Copper-Based Non-Enzymatic H₂O₂ Sensors
| Electrode Material | Linear Range(s) (μM) | Limit of Detection (LOD) (μM) | Sensitivity (μA mM⁻¹ cm⁻²) | Source(s) |
|---|---|---|---|---|
| 3D Cu-MOF (HKUST-1) | 2–3,000 and 3,000–25,000 | 0.68 | Not Specified | nih.gov |
| Cu-ZnO Nanorods | 1–11,000 | 0.16 | 3415 | frontiersin.org |
| CuO Petal-like Nanostructures | 10–1,800 | 1.34 | 439.19 | beilstein-journals.org |
| CuO Nanorod Bundles | Not Specified | 0.22 | Not Specified | researchgate.net |
Dual-Signal Strategies for Molecular and Protein Detection using Copper Nanoclusters
Copper(II) nitrate is a common starting material for the synthesis of atomically precise, fluorescent copper nanoclusters (CuNCs). acs.org These ultrasmall nanomaterials bridge the gap between single metal atoms and larger nanoparticles, exhibiting unique, molecule-like properties such as intense fluorescence, large Stokes shifts, and high photostability. mdpi.com These characteristics make them ideal probes for developing advanced sensing platforms, including dual-signal strategies for the detection of a wide range of molecules and proteins. mdpi.comresearchgate.net The synthesis often involves the reduction of Cu²⁺ from copper(II) nitrate in the presence of a templating or capping agent, which stabilizes the resulting cluster. acs.orgrsc.org
Probing Protein Pockets: Fluorescent L-cysteine-capped CuNCs, synthesized from copper(II) nitrate trihydrate, have been used as reporter fluorophores to investigate the different domain-specific pockets of proteins like bovine serum albumin (BSA). acs.org By using electron acceptors that target specific protein domains based on their hydrophobicity, the photoinduced electron transfer (PET) between the acceptor and the CuNCs can be monitored. acs.org The resulting signal provides information about the local environment of the protein pockets. acs.org
Dual-Target Detection: Glutathione-capped CuNCs have been developed for the detection of two different targets, human serum albumin (HSA) and creatinine, in human urine samples. researchgate.net This demonstrates the versatility of CuNCs in creating multi-analyte sensing systems.
Dual-Sensing of pH and Ions: CuNCs functionalized with different surface ligands, such as BSA or L-cysteine, can act as dual optical probes. mdpi.com The photoluminescence (PL) intensity of these nanoclusters is sensitive to both the local pH environment and the presence of specific ions, such as fluoride (B91410) (F⁻). mdpi.com This allows for the development of sensors that can simultaneously monitor multiple parameters using changes in the fluorescence signal. mdpi.com
Aggregation-Induced Emission (AIE) for Gas Sensing: CuNCs capped with p-mercaptobenzoic acid (p-MBA), synthesized from copper(II) nitrate, exhibit a phenomenon known as aggregation-induced emission (AIE), where they become highly fluorescent upon aggregation. acs.org These self-assembled CuNC aggregates can be used to detect volatile basic nitrogen compounds, such as ammonia. The presence of the analyte causes a quenching of the bright fluorescence, providing a clear signal for detection with a low limit of detection. acs.org
Table 2: Applications of Copper Nanoclusters in Sensing Strategies
| Nanocluster Type | Target Analyte(s) | Sensing Principle | Application | Source(s) |
|---|---|---|---|---|
| L-cysteine-CuNCs | Protein Pockets (BSA) | Photoinduced Electron Transfer (PET) | Characterizing protein microenvironments | acs.org |
| Glutathione-CuNCs | Human Serum Albumin (HSA), Creatinine | Fluorescence Changes | Dual-target analysis in urine | researchgate.net |
| BSA-CuNCs / L-cysteine-CuNCs | pH, Fluoride Ions (F⁻) | Photoluminescence (PL) Intensity Changes | Dual-parameter optical sensing | mdpi.com |
Theoretical and Computational Studies of Copper Ii Nitrate Hydrate Systems
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) and other quantum chemical methods are powerful computational techniques used to investigate the electronic structure and properties of molecules. These approaches have been extensively applied to study hydrated copper(II) ion complexes, providing fundamental insights into their behavior.
The structure and stability of the hydrated copper(II) ion, represented as [Cu(H₂O)n]²⁺, have been a subject of considerable research and debate. acs.orgornl.govnih.govresearchgate.net DFT calculations have been instrumental in characterizing these complexes as a function of the number of water molecules (n) and the coordination number of the central copper ion. acs.orgornl.govnih.govresearchgate.net
Studies using the B3LYP functional, for instance, have explored clusters with n ranging from 4 to 18 to determine the most thermodynamically stable configurations. acs.orgornl.govnih.govresearchgate.net In the gas phase, calculations consistently show that four-coordinate structures are the most favored. acs.orgnih.govresearchgate.netpsu.edu These structures often feature a square-planar [Cu(H₂O)₄]²⁺ core, with additional water molecules in the second hydration shell. researchgate.net The stability of this arrangement is attributed to the d⁹ electronic configuration of Cu(II), which leads to a Jahn-Teller distortion. acs.orgrsc.org
The choice of the density functional is crucial for accurately describing these systems. Functionals with a higher percentage of exact Hartree-Fock exchange, such as BHLYP and MPWB1K, have shown very good agreement with high-level CCSD(T) calculations, particularly in predicting the relative energies between different structures. acs.org Pure functionals like BLYP, which lack exact exchange, tend to incorrectly overestimate the stability of lower-coordinated structures due to an inadequate description of copper's second ionization energy, leading to an overly delocalized spin density. acs.org
| Phase | Most Stable Coordination Number | Key Structural Features | Computational Method/Functional | Reference |
|---|---|---|---|---|
| Gas Phase | 4 | Open, square-planar geometry. Additional water molecules in the second hydration shell. | B3LYP, BHLYP, MP2 | acs.orgnih.govresearchgate.net |
| Aqueous Phase | 5 | Compact, square-pyramidal geometry. | B3LYP with COSMO/SMD | acs.orgnih.govresearchgate.net |
| Aqueous Phase | 5 and 6 (coexisting) | Small energetic difference (~1.4 kcal/mol) between five-coordinate and six-coordinate models suggests both may be present. | B3LYP with COSMO | acs.orgnih.govresearchgate.net |
Quantum chemical calculations have revealed significant differences in the coordination and solvation of the Cu(II) ion between the gas phase and bulk solution. researchgate.net
Gas Phase: In the absence of a solvent environment, the most stable hydrated copper(II) complexes are typically four-coordinate with a square-planar geometry. acs.orgnih.gov For complexes with more than four water molecules, such as [Cu(H₂O)₅]²⁺ and [Cu(H₂O)₆]²⁺, the lowest energy structures consist of a four-coordinate core, [Cu(H₂O)₄]²⁺, with the extra water molecules located in the second solvation shell, forming hydrogen bonds with the primary shell. researchgate.net This arrangement is more stable than forming five- or six-coordinate complexes. researchgate.net
DFT calculations are particularly useful for analyzing subtle non-covalent interactions, such as intramolecular hydrogen bonds, which play a critical role in the structure and stability of hydrated copper complexes. beilstein-journals.org In [Cu(H₂O)n]²⁺ clusters where n > 4, hydrogen bonds form between the water molecules in the first and second hydration shells. researchgate.net
Computational studies show that for n=5 and n=6, the formation of these intramolecular hydrogen bonds in the second hydration shell provides significant stabilization. researchgate.net In fact, this stabilization can be more favorable than the direct coordination of a fifth or sixth water molecule to the copper ion in an axial position. researchgate.net SMD solvent effects, in particular, have been shown to favor the formation of intramolecular hydrogen bonds in five-fold complexes. researchgate.net
The energetic differences between various isomers are often subtle but are critical for understanding the system's behavior. acs.org For example, the preference for a five-coordinate structure in solution over a six-coordinate one is only a few kcal/mol. acs.org Similarly, the energy barrier between different Jahn-Teller distorted configurations can be very small. nih.gov These small energy differences highlight the fluxional nature of the hydrated copper(II) ion's coordination sphere. The ability of computational methods to quantify these energy differences is essential for interpreting experimental data where multiple species may be present simultaneously. acs.org
Molecular Dynamics Simulations for Solution Phase Behavior
While quantum chemical calculations provide detailed information on static structures and energies, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of atoms and molecules over time. umd.edu MD simulations have become a vital tool for examining the solution phase behavior of hydrated ions like copper(II). umd.edursc.org
By simulating the movement of the copper ion, water molecules, and counter-ions (like nitrate) over time, MD can reveal important information about:
Coordination Number Fluctuations: MD simulations can capture the dynamic exchange of water molecules between the first and second hydration shells, providing insight into the lifetime of a particular coordination number.
Solvent Structure: Simulations show how the Cu(II) ion structures the surrounding water molecules beyond the first hydration shell.
Diffusion and Transport Properties: MD can be used to calculate properties like the diffusion coefficient of the hydrated copper ion in solution. For instance, simulations of Cu(II) in an aqueous system containing montmorillonite (B579905) calculated a diffusion coefficient of 0.85×10⁻¹⁰ m²·s⁻¹. iwaponline.com
MD simulations of copper(II) in aqueous solution often confirm the fluxional nature of the coordination sphere, showing transitions between five- and six-coordinate states, consistent with DFT predictions and experimental observations. acs.org The force fields used in these simulations are critical and are often parameterized using data from quantum chemical calculations to ensure accuracy. umd.edu
Correlation of Theoretical Predictions with Experimental Spectroscopic and Structural Data
A key strength of computational studies is their ability to be validated by and, in turn, help interpret experimental data. There is a strong synergy between theoretical predictions for copper(II) nitrate (B79036) hydrate (B1144303) systems and experimental results from techniques like Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near-Edge Structure (XANES). ornl.govrsc.org
Theoretical models have been crucial in resolving long-standing debates about the coordination of Cu(II) in water. acs.orgacs.org Early experimental work was often interpreted in the context of a regular six-coordinate, Jahn-Teller distorted octahedron. acs.org However, theoretical calculations consistently pointed to the stability of a five-coordinate species or a noncentrosymmetric six-coordinate structure in solution. acs.orgacs.org This prompted re-evaluation of experimental data.
Coordination Geometry: Combined EXAFS and XANES studies have confirmed that a five-coordinate square-pyramidal geometry is more stable in aqueous solution, a result first predicted by DFT calculations. acs.orgnih.govresearchgate.net More recent high-quality EXAFS data has been fitted successfully using a noncentrosymmetric Jahn-Teller distorted octahedral model, also supported by theoretical simulations. acs.orgnih.gov
Bond Distances: There is generally good agreement between theoretically calculated and experimentally measured Cu-O bond lengths. DFT and EXAFS both find equatorial Cu-O bond distances to be around 1.96 Å. acs.orgrsc.org Theoretical models also accurately predict the longer axial Cu-O distances resulting from the Jahn-Teller effect. rsc.orgnih.gov
Spectroscopic Features: Theoretical calculations can predict spectroscopic features that can be compared directly with experimental spectra. For example, time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions responsible for the UV-vis spectra of copper nitrate clusters. researchgate.net Furthermore, calculated vibrational frequencies from DFT show a strong linear correlation with experimental IR spectra, aiding in the assignment of spectral bands. acs.org
| Method | Coordination Model | Equatorial Cu-O Distance (Å) | Axial Cu-O Distance(s) (Å) | Reference |
|---|---|---|---|---|
| EXAFS/LAXS | Jahn-Teller Octahedral | 1.95(1) | 2.29(3) | rsc.org |
| EXAFS | Noncentrosymmetric Octahedral | 1.956(3) | 2.14(2) and 2.32(2) | acs.org |
| EXAFS (on Cu(NO₃)₂·2.5H₂O) | Distorted Octahedral | 1.959(3) | 2.176(6) and 2.39(1) | nih.gov |
| DFT (B3LYP/MM) | Six-coordinate | 2.02 | 2.29 | nih.gov |
| QMCF/MD | Six-coordinate | 2.03 | 2.15 and 2.30 | nih.gov |
This close relationship between theory and experiment is crucial for building a comprehensive and accurate model of complex systems like copper(II) nitrate hydrate.
Interdisciplinary Research: Emerging Biomedical and Environmental Applications
Biomedical Research Applications
In the biomedical sphere, research leverages copper(II) nitrate (B79036) hydrate (B1144303) to create compounds and nanomaterials with potent biological activities. These materials are being investigated for their potential to combat cancer and bacterial infections.
Cytotoxicity and Anticancer Activity of Copper(II) Complexes Synthesized from Copper(II) Nitrate Hydrate
This compound is a common starting material for synthesizing novel copper(II) complexes with potential anticancer properties. nih.govmdpi.comresearchgate.net The coordination of copper(II) ions with various organic ligands, such as hydrazones and N-N heterocycles, can yield complexes with significant cytotoxic activity against human cancer cells. sapub.orgunlp.edu.arresearchgate.net Research has demonstrated that the complexation of the copper ion is often crucial for the compound's antitumor activity, with many complexes showing greater potency than the free ligand or copper salt alone. mdpi.com
These complexes are evaluated for their cytotoxicity, typically measured by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a substance needed to inhibit a biological process or response by 50%. Studies have shown that copper complexes can exhibit IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potent activity. mdpi.com For instance, a complex synthesized from copper(II) nitrate and an acylhydrazone ligand, Cu(HL)(H₂O)·H₂O, demonstrated significant cytotoxic effects against human bone (MG-63), lung (A549), and colon (HT-29) cancer cells, with its effectiveness being notably stronger than the reference metallodrug, cisplatin. mdpi.com Similarly, other copper(II) complexes bearing mixed ligands have shown promising anti-melanoma activity. nih.gov The mechanism of action for these complexes is an area of active investigation, with some research suggesting it involves the production of reactive oxygen species (ROS), interactions with DNA, and the inhibition of crucial cellular processes like the proteasome. researchgate.netnih.gov
Table 1: Cytotoxicity (IC₅₀) of Various Copper(II) Complexes Synthesized from this compound
| Complex | Cancer Cell Line | IC₅₀ Value (µM) | Exposure Time (h) | Source |
|---|---|---|---|---|
| Cu(HL)(H₂O)·H₂O | MG-63 (Bone) | 1-8 | Not Specified | mdpi.com |
| Cu(HL)(H₂O)·H₂O | A549 (Lung) | 1-8 | Not Specified | mdpi.com |
| Cu(HL)(H₂O)·H₂O | HT-29 (Colon) | 1-8 | Not Specified | researchgate.netmdpi.com |
| [Cu(bzac)(phen)NO₃]⋅H₂O | B16 (Melanoma) | 6.43 (24h), 4.70 (48h) | 24, 48 | nih.gov |
| [Cu(PLSC)(H₂O)(SO₄)]₂·3H₂O | MCF-7 / MDA-MB-231 | 50-100 | 72 | sapub.org |
| [Cu₂(μ-OH)₂(L)₂(H₂O)₂] | Caco-2 (Colorectal) | Not Specified | Not Specified | mdpi.com |
Antibacterial Activities of Copper Nanoparticles and Doped Nanofibers in Medical Contexts
This compound is frequently used as a precursor to synthesize copper-based nanomaterials, such as copper nanoparticles (CuNPs) and copper oxide nanoparticles (CuO NPs), which exhibit significant antibacterial properties. bibliomed.orgnih.gov These nanomaterials are being explored for various medical applications, including the development of antimicrobial coatings, wound dressings, and textiles to combat bacterial infections, including those caused by antibiotic-resistant strains. mdpi.complos.org
The antibacterial mechanism of copper nanomaterials is multifaceted. It involves the release of copper ions that can generate reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and damage to bacterial proteins and DNA. acs.orgnih.gov The small size and high surface-area-to-volume ratio of nanoparticles allow for close interaction with bacterial cell membranes, disrupting membrane integrity and leading to cell death. bibliomed.orgacs.org
Research has demonstrated the effectiveness of these materials against a broad spectrum of bacteria. For example, nanofibers containing copper particles have been shown to reduce biofilm formation by Pseudomonas aeruginosa and Staphylococcus aureus by up to 50%. plos.org In other studies, polyacrylonitrile (B21495) (PAN) nanofibers embedded with copper nanoparticles, synthesized from copper sulfate (B86663), demonstrated successful antibacterial activity against bacteria that were otherwise resistant to conventional antibiotics. mdpi.com Similarly, degradable copper-doped phosphate-based glass nanozymes have shown excellent antibacterial effects against both Gram-positive and Gram-negative bacteria by creating a "ROS storm" and releasing copper ions. nih.gov
Table 2: Antibacterial Efficacy of Copper-Based Nanomaterials
| Nanomaterial | Bacterial Strain | Efficacy Measurement | Result | Source |
|---|---|---|---|---|
| Copper-containing nanofibers (Cu-F) | P. aeruginosa PA01 | Biofilm Reduction | 41% reduction after 48h | plos.org |
| Copper-containing nanofibers (Cu-F) | S. aureus Xen 30 | Biofilm Reduction | 50% reduction after 48h | plos.org |
| CuO-cotton nanocomposites | E. coli | Cell Growth | Complete inhibition | nih.gov |
| Cu-doped hydrogel (CAG@CuPDA@Ti₃C₂Tₓ) | E. coli | Antibacterial Rate | 96.12% | nih.gov |
| Copper and Copper Oxide NPs | Streptococcus mutans | Zone of Inhibition | Moderate | nih.gov |
| Copper and Copper Oxide NPs | Klebsiella sp. | Zone of Inhibition | Moderate | nih.gov |
Environmental Remediation Research
In environmental science, this compound is instrumental in creating materials for the remediation of contaminated soil and water. The focus is on developing catalysts for pollutant degradation and understanding the ecological impact of copper in soils.
Catalytic Degradation of Pollutants by Copper Oxide Nanostructures
Copper oxide (CuO) nanostructures, often synthesized from copper(II) nitrate trihydrate, are gaining recognition as effective and low-cost catalysts for breaking down persistent organic pollutants in wastewater. tandfonline.com These pollutants, such as synthetic dyes from the textile industry and nitrophenols, are often toxic and carcinogenic, posing a significant environmental threat. tandfonline.comzastita-materijala.org
The process, known as photocatalysis, involves using the CuO nanoparticles and a light source (such as visible light from the sun) to generate highly reactive chemical species. tandfonline.com These species attack and decompose the complex organic pollutant molecules into simpler, less harmful substances like carbon dioxide and water. researchgate.net The efficiency of this degradation is influenced by factors like the nanoparticle's size, surface area, and the specific pollutant.
Studies have shown high degradation efficiencies for various dyes. For instance, CuO photocatalysts derived from a nitrate precursor achieved 94.3% degradation of Methyl Orange (MeO), 90.6% for Methylene Blue (MB), and 99.6% for Rhodamine B (RhB) under visible light. tandfonline.com Other research demonstrated that biosynthesized CuO nanostructures could effectively catalyze the reduction of pollutants like 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol (B140041), with degradation being complete within minutes. researchgate.net
Table 3: Photocatalytic Degradation Efficiency of CuO Nanostructures
| Pollutant | Catalyst | Degradation Efficiency | Time (min) | Source |
|---|---|---|---|---|
| Methyl Orange (MO) | CuO NPs (biosynthesized) | 84.23% | 120 | nih.gov |
| Rhodamine B (RhB) | CuO NPs (nitrate precursor) | 99.6% | 100 | tandfonline.com |
| Methylene Blue (MB) | CuO NPs (nitrate precursor) | 90.6% | 100 | tandfonline.com |
| Methyl Orange (MeO) | CuO NPs (nitrate precursor) | 94.3% | 100 | tandfonline.com |
| Methylene blue, methyl orange, methyl red, eosin (B541160) yellow | CuO nanostructures | Complete degradation | 4-12 | researchgate.net |
Studies on Copper Exposure in Soil and Microbial Community Tolerance
Research into the effects of copper on soil ecosystems is critical for understanding the long-term impacts of agricultural practices and industrial pollution. Copper can accumulate in agricultural soils, and studies often use copper salts like copper sulfate or copper nitrate to simulate this contamination. nih.govasm.org Excessive copper can be toxic to soil microorganisms, inhibiting their activities and altering the community structure. nih.govbesjournal.com
Q & A
Q. What are the standard laboratory methods for synthesizing Copper(II) nitrate hydrate?
this compound can be synthesized via two primary methods:
- Direct reaction of copper with nitric acid : This method produces hydrated copper nitrate and nitrogen dioxide gas. Excess nitric acid concentration (≥68%) is critical to avoid forming basic nitrates .
- Metathesis reaction : Mixing concentrated solutions of copper(II) sulfate and calcium nitrate, precipitating calcium sulfate while leaving copper nitrate in solution . Key Considerations : Use fume hoods for NO₂ handling, and control reaction temperature to avoid over-oxidation .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolized .
- Storage : Keep in airtight containers at +5°C to +30°C, away from combustibles, acids, and ammonia due to its strong oxidizer and hygroscopic nature .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste (UN 3085, Class 5.1) .
Q. How does the hydration state affect the physical and chemical properties of Copper(II) nitrate?
Copper(II) nitrate exists in five hydrate forms (e.g., trihydrate, hexahydrate), with the trihydrate (Cu(NO₃)₂·3H₂O) and hemipentahydrate being most common .
- Solubility : Trihydrate dissolves readily in water (2670 g/L at 20°C) and ethanol, forming acidic solutions (pH 3–4) .
- Thermal Stability : Hydrates decompose upon heating. For example, trihydrate melts at 114°C and sublimes at 150–200°C under vacuum, releasing NO₂ .
- Crystal Structure : Hydration influences coordination geometry, with the trihydrate forming [Cu(H₂O)₆]²⁺ aqua complexes in solution .
Advanced Research Questions
Q. What analytical techniques are recommended to resolve discrepancies in the reported hydration states of Copper(II) nitrate?
- Thermogravimetric Analysis (TGA) : Quantifies mass loss upon heating to determine water content. For trihydrate, \sim18% mass loss corresponds to 3 H₂O molecules .
- X-ray Diffraction (XRD) : Resolves crystal structure differences between hydrates (e.g., α-Cu(NO₃)₂ vs. β-Cu(NO₃)₂·H₂O) .
- Karl Fischer Titration : Accurately measures residual moisture in hygroscopic samples . Data Contradictions : Older literature may misattribute hydrate forms due to incomplete characterization. Cross-validate with multiple techniques .
Q. How does this compound function as a catalyst in oxidative coupling reactions, and what are the mechanistic considerations?
- Mechanism : In the solvent-free synthesis of 3-aminopropenones, Cu²⁺ acts as a Lewis acid, facilitating electron transfer and stabilizing intermediates. The nitrate anion may participate in redox cycling .
- Case Study : Catalyzes oxidative coupling of 2,6-dimethylphenol to form polyphenylene oxide, a high-performance polymer. Optimal activity occurs at 26.5–27.7% Cu content (ICP-verified) .
- Challenges : Catalyst deactivation via reduction to Cu⁺ or formation of insoluble hydroxides. Regeneration requires nitric acid treatment .
Q. What are the challenges in interpreting thermal decomposition data of Copper(II) nitrate hydrates, and how can they be addressed?
- Complex Decomposition Pathways : Overlapping mass loss events (water release, NO₂ evolution) complicate TGA interpretation. Use coupled Differential Scanning Calorimetry (DSC) to distinguish endo/exothermic steps .
- Atmospheric Effects : Decomposition kinetics vary under inert vs. oxidative atmospheres. Conduct experiments in controlled environments .
- Reference Standards : Compare with XRD-validated decomposition products (e.g., CuO vs. Cu₂O) .
Methodological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
